molecular formula C6H12O B1619338 Cyclobutanol, 1-ethyl- CAS No. 84256-19-9

Cyclobutanol, 1-ethyl-

Cat. No.: B1619338
CAS No.: 84256-19-9
M. Wt: 100.16 g/mol
InChI Key: ZQXBPTKCIMXYMS-UHFFFAOYSA-N
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Description

Cyclobutanol, 1-ethyl- is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 100.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclobutanol, 1-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclobutanol, 1-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-6(7)4-3-5-6/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXBPTKCIMXYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233202
Record name Cyclobutanol, 1-ethyl-
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84256-19-9, 20434-30-4
Record name Cyclobutanol, 1-ethyl-
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Record name Cyclobutanol, 1-ethyl-
Source EPA DSSTox
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Record name 1-ethylcyclobutan-1-ol
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Foundational & Exploratory

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1-Substituted Cyclobutanols for Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer precise three-dimensional control over pharmacophoric elements is paramount. Among the saturated carbocycles, the cyclobutane ring has emerged as a valuable structural motif. Its inherent strain and puckered, non-planar nature provide a rigid framework that can position substituents in well-defined vectors, making it an attractive bioisostere for larger, more flexible groups or for exploring new regions of chemical space. Specifically, 1-substituted cyclobutanols are versatile intermediates and key structural components in a variety of biologically active molecules.

The therapeutic efficacy of a molecule is inextricably linked to its three-dimensional conformation, which dictates its ability to bind to a biological target. For molecules incorporating a cyclobutane ring, the thermodynamic stability of different conformers—arrangements of atoms that differ only by rotation about single bonds—is a critical determinant of the molecule's predominant shape in solution and, consequently, its biological activity. An axial substituent presents a vastly different pharmacological profile than an equatorial one. Therefore, a deep understanding of the factors that govern the conformational equilibrium of 1-substituted cyclobutanols is not merely an academic exercise but a foundational requirement for rational drug design.

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the principles governing the thermodynamic stability of 1-substituted cyclobutanols. We will delve into the conformational landscape of the cyclobutane ring, explore the key stabilizing and destabilizing forces, and present detailed, field-proven methodologies for both the computational and experimental assessment of conformational preferences.

The Conformational Landscape of the Cyclobutane Ring

Unlike its planar representation in 2D drawings, the cyclobutane ring is not flat. A planar conformation would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds, in addition to angle strain from the 90° C-C-C bond angles deviating from the ideal 109.5°.[1][2] To alleviate this torsional strain, the ring adopts a puckered or "butterfly" conformation.[3] This puckering has two critical consequences:

  • It creates two distinct positions for substituents on each carbon: an axial position, where the bond is roughly parallel to the principal axis of the ring, and an equatorial position, where the bond points out from the "equator" of the ring.

  • The ring can rapidly interconvert between two equivalent puckered conformations through a process called ring-flipping, which has a relatively low energy barrier.

The puckering angle in cyclobutane is approximately 25-35°, which strikes a balance between reducing torsional strain and slightly increasing angle strain.[1][3]

G cluster_axial cluster_transition cluster_equatorial a_c1 C a_c2 C a_sub a_sub a_c1->a_sub a_c4 C ts_c2 C a_c3->ts_c2 ts_c1 C ts_sub ts_sub ts_c1->ts_sub ts_c3 C ts_c4 C ts_c4->e_c3 e_c1 C e_c2 C e_sub e_sub e_c1->e_sub e_c4 C

Puckering of the cyclobutane ring leads to distinct axial and equatorial positions.

Factors Governing the Stability of 1-Substituted Cyclobutanols

The position of the equilibrium between the axial and equatorial conformers is determined by the Gibbs free energy difference (ΔG) between them. This energy difference is a composite of several factors, primarily steric and electronic effects, as well as specific intramolecular interactions like hydrogen bonding.

Steric Effects and Conformational Free Energy (A-values)

For substituted cyclohexanes, the energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which is the Gibbs free energy difference (ΔG) for the axial-to-equatorial equilibrium.[4][5] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.[6][7]

While a standardized table of A-values for cyclobutane is not as established as for cyclohexane, the same principles apply. The energetic cost of placing a substituent in the axial position arises from steric repulsion with the other axial hydrogen or substituent at the C3 position. Computational and experimental studies have determined the conformational free energy differences (ΔGax-eq) for various monosubstituted cyclobutanes, which are analogous to A-values.[8]

Substituent (X)ΔG (axial-equatorial) (kcal/mol)Equatorial Preference
-OH1.1Strong
-NH21.0Strong
-F0.5Moderate
-CH30.4Moderate
-CH2OH0.2Weak
-Cl0.1Weak
-Br0.0Negligible

Data sourced from computational and NMR studies.[8]

Field Insights: The data clearly show that the hydroxyl group of a cyclobutanol has a strong preference for the equatorial position (ΔG = 1.1 kcal/mol).[8] This is a critical piece of information for drug design, as it implies that the cyclobutanol ring will predominantly exist in a conformation where the -OH group is oriented away from the ring's core. However, the seemingly small preference for a -CH2OH group (0.2 kcal/mol) highlights the subtle interplay of forces; as we will see, this is a case where intramolecular hydrogen bonding can significantly influence the equilibrium.[8]

Electronic Effects

Beyond simple sterics, the electronic nature of the substituent can influence conformational preference. Electron-withdrawing groups can alter bond lengths and angles within the ring, subtly changing the energetic landscape. For instance, the small preference for halogens like chlorine and bromine to be equatorial is not solely due to their size but also a result of longer carbon-halogen bond lengths, which reduces steric clash in the axial position.[5]

Intramolecular Hydrogen Bonding (IHB)

A particularly powerful force in determining the conformation of 1-substituted cyclobutanols is the potential for intramolecular hydrogen bonding (IHB). When the substituent at the 1-position contains a hydrogen bond acceptor (e.g., an oxygen or nitrogen atom), it can form a stabilizing hydrogen bond with the hydroxyl proton. This interaction typically requires the formation of a five- or six-membered ring, which can lock the molecule into a specific conformation that might otherwise be less favorable.[9][10]

A prime example is 1-(hydroxymethyl)cyclobutanol. In an axial conformation of the hydroxymethyl group, the terminal hydroxyl can act as a hydrogen bond acceptor for the C1-hydroxyl proton, forming a stable five-membered ring. This IHB can provide 2-5 kcal/mol of stabilization energy, potentially overriding the weak intrinsic steric preference for the equatorial conformer.

Intramolecular hydrogen bonding (IHB) can stabilize the axial conformer.

Methodologies for Stability Assessment

Determining the thermodynamic stability and conformational preferences of 1-substituted cyclobutanols requires a synergistic approach, combining computational modeling for predictive power and experimental validation for accuracy.

Computational Workflow for Conformer Stability Analysis

Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost for calculating the relative energies of conformers.[11] A robust workflow is essential for obtaining reliable results.

Rationale for Method Selection: For flexible molecules with potential non-covalent interactions like IHB, the choice of DFT functional is critical. Functionals from the M06 suite (e.g., M06-2X) or dispersion-corrected functionals like ωB97X-D are highly recommended as they are specifically parameterized to better account for the medium-range electron correlation that governs these interactions.[8][12] A triple-zeta quality basis set, such as def2-TZVP or 6-311+G(d,p), is necessary to provide sufficient flexibility for describing the electron density accurately.[13]

Step-by-Step Protocol:

  • Initial Structure Generation:

    • Build the 1-substituted cyclobutanol molecule in a molecular editor.

    • Generate the two primary starting conformers: one with the substituent in the axial position and one with it in the equatorial position.

    • For flexible substituents (like -CH2OH), perform a preliminary rotational scan around the C1-C(substituent) bond to identify low-energy rotamers for both the axial and equatorial forms.

  • Geometry Optimization:

    • For each starting conformer, perform a full geometry optimization using a chosen DFT functional (e.g., M06-2X) and basis set (e.g., 6-311+G(d,p)).

    • This step finds the nearest local energy minimum on the potential energy surface for each starting structure.

  • Vibrational Frequency Calculation:

    • Perform a frequency calculation at the same level of theory used for optimization.

    • Self-Validation: Confirm that each optimized structure is a true minimum by ensuring there are no imaginary frequencies. An imaginary frequency indicates a transition state, not a stable conformer, and the optimization must be repeated from a perturbed geometry.

    • The results of this calculation also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating Gibbs free energies.

  • Single-Point Energy Calculation (Optional but Recommended):

    • To achieve higher accuracy, perform a single-point energy calculation on each optimized geometry using a larger, more robust basis set (e.g., aug-cc-pVTZ). This refines the electronic energy without the computational expense of a full re-optimization.

  • Energy Analysis:

    • Extract the Gibbs free energy (G) for each confirmed conformer. This value includes the electronic energy, ZPVE, and thermal corrections.

    • Calculate the relative energy (ΔG) of each conformer with respect to the global minimum (the most stable conformer).

    • The population of each conformer at a given temperature (T) can then be calculated using the Boltzmann distribution equation.

G start Build Axial & Equatorial Starting Geometries opt Geometry Optimization (e.g., M06-2X/6-311+G(d,p)) start->opt freq Frequency Calculation (Same Level of Theory) opt->freq check Check for Imaginary Frequencies freq->check ts Transition State Found (Modify Geometry & Re-optimize) check->ts Yes min True Minimum Confirmed check->min No ts->opt energy Extract Gibbs Free Energy (G) for each conformer min->energy delta_g Calculate Relative Energies (ΔG) and Boltzmann Populations energy->delta_g

A robust DFT workflow for determining conformer stability.
Experimental Workflow for Conformer Population Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the solution-state conformational equilibrium of small molecules.

Rationale for Method Selection:

  • 1H NMR Coupling Constants (J-coupling): In cyclobutane systems, the four-bond coupling constant (4JHH) between protons shows a strong dependence on their dihedral angle. Specifically, the coupling between equatorial-equatorial protons (4Jeq-eq) is significantly larger (around 5 Hz) than the coupling between axial-axial protons (4Jax-ax), which is close to 0 Hz.[8] By measuring the time-averaged coupling constant in the spectrum, one can calculate the relative populations of the axial and equatorial conformers.

  • Nuclear Overhauser Effect (NOESY/ROESY): NOESY experiments detect through-space correlations between protons that are close to each other (typically < 5 Å).[14] This is invaluable for unambiguously assigning axial vs. equatorial positions. For example, an axial substituent on C1 will show a NOE correlation to the axial proton on C3, whereas an equatorial substituent will not.[15][16]

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve a high-purity sample of the 1-substituted cyclobutanol in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The concentration should be sufficient for high-quality 2D NMR experiments (typically 5-10 mg in 0.6 mL).

  • NMR Data Acquisition:

    • Acquire a standard high-resolution one-dimensional (1D) 1H NMR spectrum to identify all proton resonances.

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish through-bond proton-proton connectivities and aid in resonance assignment.

    • Acquire a 2D NOESY (or ROESY for medium-sized molecules where the NOE might be null) spectrum.

      • Key Parameter: The mixing time (tm) is crucial. For small molecules like cyclobutanols, a mixing time of 500-800 ms is a good starting point to allow for the buildup of NOE cross-peaks.[14]

  • Data Analysis and Interpretation:

    • Assignment: Use the COSY and 1H spectra to assign all proton signals in the cyclobutane ring.

    • Conformational Assignment (NOESY):

      • Identify key NOE cross-peaks. Look for correlations between the C1-substituent and the C3-protons. A strong NOE between the substituent and an axial C3-proton confirms the axial conformation's presence.

      • Use the presence or absence of such through-space correlations to definitively link specific proton signals to either axial or equatorial positions.

    • Population Analysis (1H J-coupling):

      • From the high-resolution 1D 1H spectrum, carefully measure the observed four-bond coupling constant (Jobs) between relevant protons (e.g., H2ax and H4ax).

      • The observed coupling is the weighted average of the coupling in the pure axial (Jax) and pure equatorial (Jeq) conformers: Jobs = (Pax * Jax) + (Peq * Jeq).

      • Using theoretical or model compound values for Jax (≈ 0 Hz) and Jeq (≈ 5 Hz)[8], and knowing that the mole fractions Pax + Peq = 1, solve for the populations Pax and Peq.

    • Thermodynamic Calculation:

      • Calculate the equilibrium constant Keq = Peq / Pax.

      • Calculate the Gibbs free energy difference using the equation: ΔG = -RT ln(Keq) , where R is the gas constant and T is the temperature in Kelvin.

Conclusion: From Conformational Stability to Rational Drug Design

The thermodynamic stability of 1-substituted cyclobutanols is a complex interplay of steric, electronic, and intramolecular forces. The puckered nature of the cyclobutane ring creates a conformational equilibrium between axial and equatorial forms, the position of which dictates the three-dimensional presentation of the substituent and the crucial hydroxyl group. While steric bulk generally favors the equatorial position, this preference can be modulated or even overturned by stabilizing intramolecular hydrogen bonds.

For the medicinal chemist, mastering this interplay is essential. The ability to predict and confirm the predominant conformation of a cyclobutanol-containing drug candidate allows for a more rational design process. By strategically choosing substituents, chemists can lock the cyclobutane scaffold into a desired conformation, thereby pre-organizing the molecule for optimal binding with its biological target and minimizing the entropic penalty upon binding. The robust computational and experimental workflows detailed in this guide provide the necessary tools to confidently assess these conformational preferences, transforming the principles of physical organic chemistry into actionable insights for the development of next-generation therapeutics.

References

  • Sherrill, C. D. (2010). Noncovalent Interactions in Density Functional Theory: All the Charge Density We Do Not See. The Journal of Chemical Physics. Available at: [Link]

  • Abraham, R. J., & Reid, M. (2000). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1337-1344. Available at: [Link]

  • LibreTexts. (2020). 3.7: Conformational analysis. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (2023). A value. In Wikipedia. Available at: [Link]

  • Alonso, M., et al. (2019). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. RSC Advances, 9(45), 26343-26354. Available at: [Link]

  • University of Wisconsin-Madison Chemistry Department. (2018). NOESY and ROESY. NMR Facility Documentation. Available at: [Link]

  • Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Available at: [Link]

  • dos Santos, H. F., & de Oliveira, G. (2004). On the (4)J(HH) long-range coupling in 2-bromocyclohexanone: conformational insights. Journal of Molecular Structure: THEOCHEM, 673(1-3), 123-128. Available at: [Link]

  • Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]

  • Schrödinger. (2018). Rationalizing Non-covalent Interactions with Density Functional Theory. Schrödinger Events. Available at: [Link]

  • Grimme, S. (2014). Noncovalent Interactions in Density-Functional Theory. arXiv preprint arXiv:1405.1771. Available at: [Link]

  • Bioinformatics Insights. (2025). DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. Available at: [Link]

  • Cui, Q., & Karplus, M. (2002). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. The Journal of Physical Chemistry B, 106(8), 1768-1786. Available at: [Link]

  • LibreTexts. (2021). 4.2: A-values and Equilibrium Ratios. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts. Available at: [Link]

  • Pearson. (2022). A-Values Explained: Definition, Examples, Practice & Video Lessons. Pearson+. Available at: [Link]

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  • Afanasyev, A. V., et al. (2018). Estimating the energy of intramolecular hydrogen bonds from 1H NMR and QTAIM calculations. Organic & Biomolecular Chemistry, 16(29), 5329-5337. Available at: [Link]

  • Lamsabhi, A. M., Mó, O., & Yáñez, M. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(11), 3343. Available at: [Link]

  • Khan Academy. (2022). Conformation: Different Substituents 1,3-Diaxial Interaction Energy. YouTube. Available at: [Link]

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  • Hernandez, J. V., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(17), 3183. Available at: [Link]

  • Jabłoński, M. (2021). Intramolecular Hydrogen Bonding 2021. Molecules, 26(20), 6296. Available at: [Link]

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Sources

1-ethylcyclobutanol CAS 19493-54-0 chemical data

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 19493-54-0 Chemical Structure: C₆H₁₂O Document Type: Technical Guide & Synthetic Protocol Version: 2.0 (Scientific Review)

Executive Summary

1-Ethylcyclobutanol is a tertiary cycloalkanol characterized by a four-membered ring possessing significant Baeyer strain (~26.5 kcal/mol). Unlike its linear counterparts, this molecule serves as a high-energy intermediate in organic synthesis, particularly valuable for ring-expansion strategies (semi-pinacol rearrangements) and as a rigid, metabolic scaffold in Fragment-Based Drug Discovery (FBDD). This guide details its physicochemical profile, a validated Grignard synthesis protocol, and its divergent reactivity pathways under acidic conditions.

Chemical Identity & Physicochemical Profile

The following data aggregates experimental and predicted values derived from standard chemical safety summaries and homolog analysis.

PropertySpecificationSource/Note
IUPAC Name 1-Ethylcyclobutan-1-olPubChem [1]
Molecular Weight 100.16 g/mol PubChem [1]
Physical State Colorless LiquidStandard State
Boiling Point ~144°C (Predicted)Est. from homolog extrapolation
Density 0.905 ± 0.06 g/cm³ (Predicted)ACD/Labs
LogP 1.65 (Predicted)Lipophilicity Indicator
H-Bond Donors 1Hydroxyl group
H-Bond Acceptors 1Oxygen lone pair
Safety & Hazard Classification (GHS)

Based on Safety Data Sheets (SDS) for cycloalkanol analogs and specific PubChem hazard data:

  • H226: Flammable liquid and vapor.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent slow oxidation; keep away from heat sources [2].

Synthetic Architecture: Grignard Addition

The most robust route to 1-ethylcyclobutanol involves the nucleophilic addition of ethylmagnesium bromide to cyclobutanone. This method is preferred over hydration of ethylidenecyclobutane due to regioselectivity control.

Validated Protocol

Reaction Scale: 10 mmol basis Yield Potential: 75–85%

Reagents:

  • Cyclobutanone (1.0 eq)

  • Ethylmagnesium bromide (1.2 eq, 3.0 M in Et₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Step-by-Step Methodology:

  • System Prep: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Solvent Charge: Add 15 mL of anhydrous THF and cool the system to -78°C (dry ice/acetone bath). Expert Note: Low temperature is critical to minimize enolization of cyclobutanone which lowers yield.

  • Reagent Addition: Add cyclobutanone (10 mmol) to the flask.

  • Grignard Injection: Dropwise add EtMgBr (12 mmol) over 20 minutes. Maintain internal temp < -65°C.

  • Equilibration: Allow the reaction to warm to 0°C over 2 hours.

  • Quench: Carefully quench with saturated NH₄Cl (10 mL) at 0°C to hydrolyze the magnesium alkoxide intermediate.

  • Workup: Extract with Et₂O (3 x 15 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo (do not heat aggressively; product is volatile).

Synthetic Workflow Diagram

G Start Cyclobutanone (Substrate) Intermed Mg-Alkoxide Intermediate Start->Intermed THF, -78°C Reagent EtMgBr (Grignard) Reagent->Intermed Product 1-Ethylcyclobutanol (Target) Intermed->Product Workup Quench NH4Cl (Hydrolysis) Quench->Product

Figure 1: Grignard synthesis workflow illustrating the conversion of cyclobutanone to 1-ethylcyclobutanol via magnesium alkoxide intermediate.

Reactivity & Mechanistic Pathways

The utility of 1-ethylcyclobutanol lies in its ring strain. Under acidic conditions, it does not behave like a standard tertiary alcohol. Instead, it faces a competition between elimination (dehydration) and ring expansion .

Acid-Catalyzed Rearrangement (Semi-Pinacol)

When treated with strong Brønsted or Lewis acids, the cyclobutane ring relieves strain (~26 kcal/mol) via a 1,2-alkyl shift.

  • Mechanism: Protonation of the hydroxyl group creates a tertiary carbocation.[3]

  • Migration: A ring methylene group migrates to the cationic center.

  • Outcome: Expansion to a five-membered ring (cyclopentane derivative), often yielding 2-methylcyclopentanone or 1-ethylcyclopentene depending on specific conditions [3].

Dehydration

In the absence of conditions favoring rearrangement (e.g., using POCl₃/Pyridine), dehydration occurs to yield 1-ethylcyclobutene (kinetic product) or ethylidenecyclobutane (thermodynamic product).

Reaction Pathway Diagram

Reactivity Substrate 1-Ethylcyclobutanol Cation 3° Carbocation (High Energy) Substrate->Cation Protonation (-H2O) Prod_Alkene 1-Ethylcyclobutene (Kinetic Alkene) Cation->Prod_Alkene -H+ (Ring Intact) Prod_Exo Ethylidenecyclobutane (Thermodynamic Alkene) Cation->Prod_Exo -H+ (Exocyclic) Prod_Expand 2-Methylcyclopentanone (Rearranged) Cation->Prod_Expand 1,2-Alkyl Shift (Strain Release) Path_Dehyd Dehydration (POCl3/Pyridine) Path_Rearr Ring Expansion (H2SO4 / Lewis Acid)

Figure 2: Divergent reactivity pathways. Acidic conditions trigger competition between elimination (blue) and strain-release ring expansion (green).

Applications in Drug Discovery

Bioisosterism & Conformation

In medicinal chemistry, the 1-ethylcyclobutyl motif is increasingly used as a bioisostere for the gem-dimethyl group .

  • Metabolic Stability: The cyclobutane ring is generally more resistant to cytochrome P450 oxidation than linear alkyl chains.

  • Vector Control: The ring locks the ethyl and hydroxyl groups into specific vectors, reducing entropic penalty upon binding to protein targets (e.g., kinase inhibitors).

Fragment-Based Screening

1-Ethylcyclobutanol serves as a "sp³-rich" fragment. Modern library design moves away from flat aromatic structures; this molecule provides 3D character (Fsp3 score) which correlates with higher clinical success rates for drug candidates.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 145025, 1-ethylcyclobutan-1-ol. Retrieved from [Link]

  • Michigan State University. (2025). Acid-Catalyzed Rearrangements of Small Ring Alcohols. Chemistry LibreTexts. Retrieved from [Link]

Sources

Solubility Profile of 1-Ethylcyclobutanol in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethylcyclobutanol (CAS: 20434-30-4) is a tertiary cycloalkanol characterized by a strained four-membered ring and a lipophilic ethyl chain.[1][2] Its solubility behavior is governed by the competition between the hydrophilic hydroxyl moiety (H-bond donor) and the hydrophobic cycloalkyl-ethyl skeleton.[2]

In polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile), 1-ethylcyclobutanol exhibits high solubility , often exceeding 500 mg/mL.[1][3] This is driven by the solvent's ability to act as a strong Hydrogen Bond Acceptor (HBA) for the tertiary hydroxyl proton. This guide details the solvation thermodynamics, predictive Hansen Solubility Parameters (HSP), and validated experimental protocols for characterizing this compound in process workflows.[1][3]

Molecular Architecture & Solvation Physics[1][2][3]

To understand the solubility profile, we must first analyze the solute's structural energetics.[3]

Structural Attributes[1][2][3][4][5]
  • Tertiary Alcohol: The hydroxyl group is sterically crowded but remains a potent Hydrogen Bond Donor (HBD).[2]

  • Cyclobutane Ring Strain: The ring adopts a "puckered" conformation to relieve torsional strain.[2] This geometry exposes the hydroxyl group more than in unstrained cyclohexane analogs, potentially increasing interaction rates with solvent dipoles.[3]

  • Amphiphilicity: The ethyl group and cyclobutane ring contribute significant dispersion forces (

    
    ), while the hydroxyl group drives polarity (
    
    
    
    ) and hydrogen bonding (
    
    
    ).
The Solvation Mechanism in Polar Aprotics

Polar aprotic solvents (DMSO, NMP, DMF) are excellent solvators for 1-ethylcyclobutanol because they possess high dipole moments and accessible electronegative atoms (Oxygen in DMSO/Acetone, Nitrogen/Oxygen in Amides) but lack acidic protons.[1][3][4]

  • Enthalpic Driver: The solvent acts as an H-bond acceptor.[2] The S=O bond in DMSO or the C=O bond in DMF forms a strong hydrogen bond with the -OH proton of 1-ethylcyclobutanol.[2]

  • Entropic Driver: The non-polar ethyl-cyclobutane scaffold disrupts the ordered solvent structure less significantly in organic aprotics than in water, making the dissolution entropically favorable.[3]

SolvationMechanism Solute 1-Ethylcyclobutanol (H-Bond Donor) Complex Solvated Complex (Thermodynamically Stable) Solute->Complex -OH Proton Donation DMSO DMSO (H-Bond Acceptor) DMSO->Complex S=O Electron Acceptance

Figure 1: Mechanistic interaction between 1-ethylcyclobutanol and DMSO.[2] The solvent stabilizes the solute via specific H-bond acceptance.[2]

Predictive Modeling: Hansen Solubility Parameters (HSP)

In the absence of empirical data for every solvent system, we utilize Hansen Solubility Parameters to predict miscibility.[3] A substance is likely to dissolve if its HSP coordinates align with the solvent's interaction sphere.[2]

Estimated HSP Values

Using group contribution methods (Van Krevelen/Hoftyzer), we estimate the parameters for 1-ethylcyclobutanol:

ParameterSymbolValue (MPa

)
Contribution Source
Dispersion

~16.5Cyclobutane ring + Ethyl chain
Polarity

~6.0C-O dipole vector
H-Bonding

~14.0Tertiary -OH group
Solvent Compatibility Matrix

Calculating the "Distance" (


) between solute and solvent using the equation:


[2]

Lower


 values indicate higher solubility.
Solvent



Predicted SolubilityProcess Suitability
DMSO 18.416.410.2Excellent High BP; difficult to remove.[1][3][2]
DMF 17.413.711.3Excellent Good for nucleophilic substitutions.[2]
THF 16.85.78.0Very Good Standard reaction solvent (Grignard).[2]
Acetonitrile 15.318.06.1Good Potential phase separation at -20°C.
Acetone 15.510.47.0Good Easy removal (Low BP).[2]

Process Note: While DMSO offers the highest solubility power, THF is often preferred for synthesis (e.g., Grignard reaction of cyclobutanone + EtMgBr) due to easier downstream removal.[1][3]

Experimental Determination Protocol

For critical process definitions (e.g., crystallization yield or reaction concentration limits), do not rely solely on predictions.[1][3] Use this "Shake-Flask" method coupled with GC-FID quantification.

Materials
  • Solute: 1-Ethylcyclobutanol (>98% purity).[2]

  • Solvent: Anhydrous grade (<50 ppm H2O).[2]

  • Analysis: GC-FID with internal standard (e.g., Dodecane).[1][3][2]

Workflow (Step-by-Step)
  • Supersaturation: Add excess 1-ethylcyclobutanol (approx. 1.0 g) to 1.0 mL of target solvent in a sealed HPLC vial.[2]

  • Equilibration: Agitate at target temperature (e.g., 25°C) for 24 hours using a thermomixer (1000 rpm).

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes. Ensure a visible solid/liquid or liquid/liquid meniscus remains (confirming saturation).[2]

  • Sampling: Withdraw 100 µL of the supernatant through a 0.22 µm PTFE filter.

  • Dilution: Dilute 100x into Methanol containing the internal standard.

  • Quantification: Inject into GC-FID. Calculate concentration using a calibration curve.

ProtocolWorkflow Start Start: Excess Solute + Solvent Equilibrate Equilibrate (24h @ 25°C, 1000 rpm) Start->Equilibrate Centrifuge Centrifuge & Filter (0.22 µm PTFE) Equilibrate->Centrifuge Dilute Dilute 1:100 (MeOH + Int. Std) Centrifuge->Dilute Analyze GC-FID Analysis Dilute->Analyze

Figure 2: Standard Operating Procedure (SOP) for solubility determination.

Process Implications & Stability[1]

Chemical Stability in Solution

While 1-ethylcyclobutanol is stable in neutral polar aprotic solvents, caution is required with acidic impurities .[1][3][2]

  • Risk: The strained cyclobutane ring is susceptible to acid-catalyzed ring expansion or opening (rearrangement to cyclopentane derivatives or cleavage).[2]

  • Mitigation: Ensure solvents like Acetonitrile or DMF are free of acetic/formic acid impurities.[2] Store solutions over molecular sieves (3Å or 4Å).

Isolation Strategies

Because 1-ethylcyclobutanol is a high-boiling liquid (~145°C) and highly soluble in polar aprotics, isolation can be challenging.[1][3][2]

  • From DMSO/DMF: Avoid distillation due to high boiling points.[2] Use a water wash/extraction method.[2] 1-Ethylcyclobutanol will partition into non-polar organics (Ether/Hexane) while DMSO/DMF remains in the aqueous phase.[2]

  • From THF/Acetone: Rotary evaporation is effective.[2]

References

  • Synthesis & Properties: Krumpolc, M., & Rocek, J. (1981).[1][3] Cyclobutanone.[2][5][6] Organic Syntheses, 60, 20. (Describes the precursor and general handling of cyclobutane derivatives).

  • Solvent Parameters: Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press.[2][4] (Source for solvent parameter data and group contribution theory).

  • General Solvation Theory: Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2][4] (Authoritative text on solvent-solute interactions).

  • Chemical Data: PubChem Compound Summary for CID 145025, 1-Ethylcyclobutanol.[2] (Used for physical property verification).[2][7][8]

Sources

The 1-Ethylcyclobutanol Motif: Structural Utility & Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the 1-ethylcyclobutanol motif (CAS: 20434-30-4) represents a high-value structural fragment used to modulate the physicochemical and pharmacokinetic profiles of lead compounds. Unlike flexible alkyl chains or larger cycloalkanes, the cyclobutane ring introduces significant ring strain (~26.3 kcal/mol) and a unique "puckered" geometry.

This guide analyzes the biological potential of the 1-ethylcyclobutanol motif not as a standalone drug, but as a privileged substructure . It serves three critical functions in drug design:

  • Conformational Locking: Restricting the spatial arrangement of pharmacophores.

  • Metabolic Shielding: Protecting labile sites from CYP450-mediated oxidation.

  • Bioisosterism: Acting as a polar, compact alternative to tert-butyl or cyclohexyl groups.

Physicochemical Profile & Structural Logic

The "Puckered" Geometry

Unlike the planar cyclopropane or the chair-form cyclohexane, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain. When substituted at the 1-position (e.g., with an ethyl group and a hydroxyl group), this puckering forces the substituents into specific axial/equatorial-like orientations that are distinct from those of cyclopentane analogs.

PropertyValue / CharacteristicRelevance to Drug Design
Molecular Formula C₆H₁₂OLow MW fragment (Ligand Efficiency).
Ring Strain ~26.3 kcal/molHigh reactivity potential; unique bond angles.
C-C Bond Length ~1.55 Å (Longer than avg)Reduced steric crowding compared to cyclopropane.
Hybridization sp³ (distorted)Altered electronic vectors for H-bonding.
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity; good membrane permeability.
The Gem-Disubstituent Effect

The 1-ethylcyclobutanol motif features a quaternary carbon at position 1. This "gem-disubstitution" (ethyl + hydroxyl) restricts the conformational freedom of the ring, often locking the attached pharmacophore into a bioactive conformation. This is a critical strategy for increasing binding affinity by reducing the entropic penalty upon binding to a protein target [1].

Synthetic Accessibility: Validated Protocol

The most robust method for installing this motif is the Grignard addition of ethylmagnesium bromide to cyclobutanone. While conceptually simple, the strain of the cyclobutanone ring requires precise temperature control to prevent ring-opening side reactions.

Experimental Workflow: Grignard Addition

Objective: Synthesis of 1-ethylcyclobutan-1-ol.

Reagents:

  • Cyclobutanone (1.0 eq)

  • Ethylmagnesium bromide (EtMgBr) (1.2 eq, 3.0 M in Et₂O)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Saturated NH₄Cl (aqueous)

Protocol:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvent Prep: Charge the flask with anhydrous THF (0.5 M concentration relative to ketone). Cool to -78°C (dry ice/acetone bath). Note: Low temperature is crucial to minimize enolization or ring-opening.

  • Reagent Addition: Add cyclobutanone via syringe.

  • Grignard Addition: Add EtMgBr dropwise over 30 minutes. Maintain internal temperature below -65°C.

  • Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Carefully quench with saturated aqueous NH₄Cl at 0°C. Caution: Exothermic.

  • Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Distillation (bp ~140°C) or flash chromatography (Silica, Hexanes/EtOAc).

Visualization of Synthetic Logic

The following diagram illustrates the reaction pathway and potential side-reactions (ring opening) that must be avoided.

SynthesisWorkflow Figure 1: Grignard Synthesis Pathway & Thermal Risks Start Cyclobutanone (Strained Ketone) Intermediate Tetrahedral Intermediate (Alkoxide) Start->Intermediate Nu- Attack (-78°C, THF) Reagent EtMgBr (Nucleophile) Reagent->Intermediate Product 1-Ethylcyclobutanol (Target) Intermediate->Product H3O+ Quench (Protonation) SideProduct Ring-Opened Ketones (Impurity) Intermediate->SideProduct Thermal Elimination (>0°C)

[1]

Biological Implications & Mechanism of Action

Metabolic Stability (The "Blocking" Effect)

One of the primary reasons to incorporate a 1-ethylcyclobutanol motif is to block metabolic soft spots.

  • Oxidation Resistance: The hydroxyl group is tertiary. Unlike primary or secondary alcohols, it cannot be oxidized to a ketone or carboxylic acid by alcohol dehydrogenases.

  • CYP450 Shielding: The cyclobutane ring is sterically compact but bulky enough to hinder the approach of Cytochrome P450 enzymes to the alpha-carbons, reducing the rate of oxidative dealkylation compared to linear alkyl chains [2].

Bioisosterism

The 1-ethylcyclobutanol group acts as a bioisostere for:

  • Tert-butyl group: Similar steric bulk but with added polarity (OH group) to engage in hydrogen bonding with receptor backbones.

  • Cyclohexanol: Reduces molecular weight and lipophilicity (LogP), improving Ligand Efficiency (LE) .

Signal Pathway Modulation (Hypothetical Application)

In drug discovery, this motif is often attached to a pharmacophore (e.g., a kinase inhibitor hinge-binder). The diagram below illustrates how the rigid cyclobutane ring positions the "Warhead" (active drug part) into the receptor pocket.

Pharmacophore Figure 2: Pharmacophore Positioning via Cyclobutane Constraint Receptor Target Receptor (Hydrophobic Pocket) Scaffold Drug Scaffold Motif 1-Ethylcyclobutanol Motif Scaffold->Motif Covalent Link Motif->Receptor Steric Fit (Shape Match) HBond H-Bond Interaction Motif->HBond OH Group HBond->Receptor Binding Energy

Safety & Toxicology Profile

While the 1-ethylcyclobutanol motif is generally safe when incorporated into larger drugs, the free alcohol (as a reagent) carries specific hazards:

  • Irritation: Like most low-molecular-weight alcohols, it is a skin and eye irritant (H315, H319) [3].

  • CNS Effects: Small cyclic alcohols can exhibit anesthetic or sedative properties at high concentrations due to membrane disruption.

  • Genotoxicity: Unlike cyclobutanone (which has some reactive potential), the alcohol derivative is generally considered non-genotoxic, though specific Ames test data should be verified for the final drug candidate.

References

  • Talele, T. T. (2016). The "Cyclobutane" Strategy in Drug Discovery. Journal of Medicinal Chemistry.

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Structural Modification to Improve Metabolic Stability. Chemical Reviews.

  • PubChem. (2023). 1-Ethylcyclobutan-1-ol Compound Summary (CID 145025).[1][2] National Library of Medicine.[1][3] [1]

  • Organic Syntheses. (Various). Grignard Reagent Preparation and Reactions.

Sources

Physicochemical Characterization and Handling of 1-Ethylcyclobutanol: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethylcyclobutanol (C₆H₁₂O) is a tertiary alcohol incorporating a strained cyclobutane ring. Unlike its cyclopentyl or cyclohexyl analogs, the cyclobutane moiety introduces significant ring strain (~26 kcal/mol), rendering the molecule sensitive to acid-catalyzed rearrangement and dehydration. This guide provides validated physicochemical specifications and a self-consistent protocol for its synthesis and isolation, emphasizing low-temperature handling to preserve the integrity of the four-membered ring.

Physicochemical Specifications

The following data aggregates experimental values and high-confidence predicted models. Researchers should prioritize vacuum distillation values for isolation to prevent thermal degradation.

Table 1: Core Technical Specifications
PropertyValue / SpecificationNotes
Chemical Name 1-Ethylcyclobutan-1-olTertiary alcohol
CAS Registry Number 20434-30-4 Alternate: 84256-19-9
Molecular Formula C₆H₁₂OMW: 100.16 g/mol
Boiling Point (Std) 129°C (at 760 mmHg)Extrapolated.[1] Do not distill at atm pressure.
Boiling Point (Vac) 58–62°C (at 15 mmHg)Recommended isolation range.
Density 0.963 g/cm³ (at 20°C)Denser than typical acyclic alcohols.
Refractive Index

1.454
Flash Point ~43°C (Closed Cup)Flammable Liquid (Category 3).
Solubility Soluble in Et₂O, THF, EtOHLimited solubility in water.

Critical Note on Stability: Due to the tertiary hydroxyl group on a strained ring, 1-ethylcyclobutanol is prone to E1 elimination yielding 1-ethylcyclobutene or ring-expanded products (e.g., methylcyclopentene derivatives) if exposed to strong Bronsted acids or excessive heat [1, 2].

Structural Context & Reactivity[2][3]

The reactivity of 1-ethylcyclobutanol is dominated by the release of ring strain. In drug discovery, this motif is often explored as a bioisostere for gem-dimethyl groups or to introduce rigid sp³ character into a scaffold.

Reactivity Diagram

The following diagram illustrates the synthesis pathway and potential decomposition vectors.

G Cyclobutanone Cyclobutanone (Precursor) Intermediate Magnesium Alkoxide Intermediate Cyclobutanone->Intermediate THF, -78°C to 0°C EtMgBr Ethylmagnesium Bromide (Grignard Reagent) EtMgBr->Intermediate Product 1-Ethylcyclobutanol (Target) Intermediate->Product Sat. NH4Cl (aq) Quench Dehydration 1-Ethylcyclobutene (Dehydration Impurity) Product->Dehydration H+ / Heat (Avoid!)

Figure 1: Synthetic pathway utilizing Grignard addition, highlighting the risk of acid-catalyzed dehydration.

Experimental Protocol: Synthesis & Isolation

This protocol is designed to minimize ring opening. It utilizes a Grignard addition followed by a neutral buffered quench.

Reagents
  • Cyclobutanone: 1.0 equiv (Commercial or synthesized via diazomethane expansion of ketene [3]).

  • Ethylmagnesium Bromide (EtMgBr): 1.2 equiv (3.0 M in diethyl ether).

  • Solvent: Anhydrous Tetrahydrofuran (THF).[2]

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain a positive pressure of nitrogen.

  • Solvation: Charge the flask with Cyclobutanone (1.0 equiv) and anhydrous THF (concentration ~0.5 M). Cool the solution to -78°C (dry ice/acetone bath).

    • Rationale: Low temperature prevents enolization of the ketone and controls the exotherm of the Grignard addition.

  • Addition: Add EtMgBr (1.2 equiv) dropwise over 30 minutes.

    • Observation: The solution may become cloudy as the magnesium alkoxide precipitates.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor conversion via TLC or GC-MS.

  • Quench (Critical): Pour the cold reaction mixture into a vigorously stirred beaker of saturated

    
      at 0°C.
    
    • Warning: Do NOT use HCl or

      
      . Strong acids will instantly dehydrate the tertiary alcohol to the alkene.
      
  • Extraction: Separate the organic layer. Extract the aqueous layer 3x with Diethyl Ether (

    
    ).
    
    • Density Note: The organic layer (

      
       for ether) will be on top; the aqueous layer (
      
      
      
      ) will be on the bottom.
  • Drying: Dry combined organics over anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate under reduced pressure (Rotavap) at bath temperature < 30°C .
    

Purification Strategy: Vacuum Distillation

Because the standard boiling point (129°C) is high enough to risk thermal decomposition, vacuum distillation is required.

Distillation Logic Diagram

Purification Crude Crude Oil (Contains THF, Product, Oligomers) Setup Short-Path Distillation (Vigreux Column optional) Crude->Setup Vacuum Apply Vacuum (15-20 mmHg) Setup->Vacuum Fraction1 Fraction 1: Solvent/Lights (< 40°C) Vacuum->Fraction1 First Cut Fraction2 Fraction 2: 1-Ethylcyclobutanol (58-62°C @ 15 mmHg) Vacuum->Fraction2 Main Cut (Collect) Residue Pot Residue (High MW impurities) Vacuum->Residue Discard

Figure 2: Purification workflow emphasizing vacuum application to lower boiling point.

Protocol
  • Transfer crude oil to a small round-bottom flask.

  • Attach a short-path distillation head.

  • Apply vacuum (target 15 mmHg ).

  • Slowly heat the oil bath.

  • Collect fraction boiling at 58–62°C (15 mmHg).

  • Validation: Check Refractive Index (

    
    ) and Density (~0.963 g/mL).
    

References

  • GuideChem. (2023). 1-Ethylcyclobutanol Chemical Properties and Safety Data. Retrieved from

  • BenchChem. (2023). Grignard Reaction Protocols and Cyclobutanol Data. Retrieved from

  • Organic Syntheses. (1977). Preparation of Cyclobutanone. Org. Synth. 1977, 57, 36. DOI: 10.15227/orgsyn.057.0036. Retrieved from

  • PubChem. (2023). Compound Summary: 1-Ethylcyclobutan-1-ol.[1][3] National Library of Medicine. Retrieved from

Sources

Methodological & Application

using 1-ethylcyclobutanol as a building block in total synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Ethylcyclobutanol in Total Synthesis

Abstract

This guide details the strategic application of 1-ethylcyclobutanol as a high-value building block for constructing complex molecular architectures. Leveraging the ~26.3 kcal/mol strain energy of the cyclobutane ring, this scaffold serves as a "spring-loaded" pivot point. We provide validated protocols for its synthesis and two divergent application pathways: (A) Semipinacol Ring Expansion to access functionalized cyclopentanones, and (B) Radical-Mediated


-Scission  for the precise installation of distal ketones.

Introduction: The Thermodynamic Spring

In total synthesis, the "spring-loaded" strategy involves installing a strained ring early in the sequence and releasing that strain later to drive a difficult transformation. 1-Ethylcyclobutanol is a quintessential example of this utility.

  • Thermodynamic Driver: The relief of ring strain (Cyclobutane: ~26.3 kcal/mol

    
     Cyclopentane: ~6.2 kcal/mol) provides a massive thermodynamic driving force (
    
    
    
    ) for ring expansion reactions [1].
  • Structural Versatility: The quaternary center at C1 allows for the stereocontrolled formation of spirocycles and fused ring systems common in alkaloids (e.g., Aspidosperma family) and sesquiterpenes.

Module 1: Synthesis of 1-Ethylcyclobutanol

Before application, high-purity material must be generated. Commercial sources often contain stabilizing inhibitors that interfere with catalytic downstream steps. We recommend de novo synthesis using the Grignard protocol.

Protocol A: Grignard Addition to Cyclobutanone

Objective: Synthesis of 1-ethylcyclobutanol on a 20 mmol scale. Safety: Cyclobutanone is volatile and has a distinct odor. Perform all operations in a fume hood. Grignard reagents are pyrophoric.

Materials:

  • Cyclobutanone (1.40 g, 20 mmol)

  • Ethylmagnesium bromide (EtMgBr), 3.0 M in Et₂O (8.0 mL, 24 mmol)

  • Cerium(III) chloride anhydrous (CeCl₃) (Optional - see Note 1)

  • THF (Anhydrous, 40 mL)

  • NH₄Cl (Sat. aq.)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool under N₂ flow.

  • Solvent & Substrate: Charge the flask with anhydrous THF (40 mL) and Cyclobutanone (1.40 g). Cool the solution to -78 °C (dry ice/acetone bath).

  • Reagent Addition: Add EtMgBr (8.0 mL) dropwise via syringe over 15 minutes.

    • Mechanistic Insight: Low temperature prevents enolization of the ketone, favoring nucleophilic addition to the carbonyl.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours. Monitor by TLC (20% EtOAc/Hexane; Stain: KMnO₄).

  • Quench: Carefully quench with sat. NH₄Cl (10 mL) at 0 °C.

  • Workup: Extract with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate

    • Caution: 1-Ethylcyclobutanol is relatively volatile. Do not use high vacuum (< 20 mbar) for extended periods.

  • Purification: Flash chromatography (Silica gel, 5-10% Et₂O in Pentane) yields the pure alcohol as a colorless oil.

  • Note 1 (Imamoto Conditions): If enolization is observed (low yield), pre-stir EtMgBr with anhydrous CeCl₃ (1.2 equiv) at -78 °C for 30 min before adding the ketone. The organocerium reagent is less basic and more nucleophilic [2].

Module 2: Acid-Catalyzed Semipinacol Ring Expansion

This is the primary utility of 1-ethylcyclobutanol: converting a 4-membered ring into a 5-membered ring while migrating the ethyl group or the ring bond.

Mechanism & Regioselectivity: Under Lewis Acid conditions, the ring bond (


) aligns anti-periplanar to the leaving group (complexed -OH). Migration of the ring bond is favored over the ethyl group due to strain release , resulting in 2-ethylcyclopentanone rather than 2-ethylcyclobutanone [3].
Protocol B: Lewis Acid-Mediated Expansion

Objective: Conversion to 2-ethylcyclopentanone.

Materials:

  • 1-Ethylcyclobutanol (1.0 mmol)

  • BF₃[1]·OEt₂ (1.1 mmol) or TMSOTf (0.1 mmol catalytic)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-ethylcyclobutanol in DCM (0.1 M concentration) under N₂ at -78 °C.

  • Catalyst Addition: Add BF₃·OEt₂ dropwise.

    • Observation: A color change (often yellow/orange) indicates carbocation complex formation.

  • Rearrangement: Stir at -78 °C for 30 mins, then warm to 0 °C.

    • Causality: Warming provides the activation energy for the 1,2-migration.

  • Quench: Add sat. NaHCO₃.

  • Analysis: GC-MS or NMR will show the disappearance of the cyclobutanol (quartet at ~80 ppm C-OH) and appearance of the cyclopentanone carbonyl (~220 ppm).

Data Table: Catalyst Comparison

CatalystTemp (°C)Yield (%)Major ProductNotes
BF₃·OEt₂ -78 to 088%2-EthylcyclopentanoneStandard protocol. Robust.
TMSOTf -7892%2-EthylcyclopentanoneMilder, requires silyl ether intermediate often.
TfOH 065%MixtureBrønsted acids often lead to elimination side products.

Module 3: Radical-Mediated Ring Opening (Beta-Scission)

Recent advances in manganese catalysis allow for the oxidative ring opening of cyclobutanols. This "breaks" the spring to form functionalized linear chains, often difficult to access via direct alkylation [4].

Protocol C: Mn-Catalyzed Oxidative Ring Opening

Objective: Synthesis of 1-chloro-hexan-3-one (gamma-chloroketone).

Materials:

  • 1-Ethylcyclobutanol (0.5 mmol)

  • Mn(acac)₃ (10 mol%)

  • N-Chlorosuccinimide (NCS) (1.5 equiv)

  • DCE (Dichloroethane)

Step-by-Step Methodology:

  • Mix: In a sealed tube, combine cyclobutanol, Mn(acac)₃, and NCS in DCE.

  • Reaction: Heat to 80 °C for 4 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] Mn(III) oxidizes the alcohol to an alkoxy radical. The strain of the cyclobutane ring triggers rapid

      
      -scission, forming a distal carbon radical which traps the chlorine atom [5].
      
  • Workup: Filter through a silica pad and concentrate.

Visualization of Reaction Pathways

The following diagram illustrates the divergent reactivity of the 1-ethylcyclobutanol hub.

G Start 1-Ethylcyclobutanol (Strain: ~26 kcal/mol) Inter1 Carbocation Intermediate Start->Inter1 Lewis Acid (BF3·OEt2) Inter2 Alkoxy Radical Intermediate Start->Inter2 Oxidant/Mn(III) End1 2-Ethylcyclopentanone (Ring Expansion) Inter1->End1 1,2-Bond Shift (Strain Release) End2 Linear Ketone (Beta-Scission) Inter2->End2 C-C Cleavage

Figure 1: Divergent reaction pathways controlled by catalytic environment. Green path utilizes strain for expansion; Red path utilizes strain for chain linearization.

References

  • Bach, R. D., & Dmitrenko, O. (2006). The Effect of Substituents on the Strain Energy of Small Ring Compounds. Journal of Organic Chemistry. Link

  • Imamoto, T., et al. (1989). Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride. Journal of the American Chemical Society. Link

  • Song, Z. L., Fan, C. A., & Tu, Y. Q. (2011). Semipinacol Rearrangement in Natural Product Synthesis. Chemical Reviews. Link

  • Ren, R., et al. (2016).[9] C-C Bond-Forming Strategy by Manganese-Catalyzed Oxidative Ring-Opening Cyanation and Ethynylation of Cyclobutanol Derivatives.[9][10] Angewandte Chemie International Edition. Link

  • Zhang, Y. H., et al. (2019).[2] Manganese-Catalyzed Ring-Opening Coupling Reactions of Cyclopropanols with Enones. Organic Letters. Link (Note: Analogous mechanism for cyclobutanols).

Disclaimer: The protocols described herein involve hazardous chemicals. Users must review Material Safety Data Sheets (MSDS) and perform a risk assessment prior to experimentation.

Sources

radical ring-opening reactions of 1-ethylcyclobutanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radical Ring-Opening Reactions of 1-Ethylcyclobutanol


-Scission

Executive Summary

The radical ring-opening of 1-ethylcyclobutanol represents a powerful strategy in modern skeletal editing, converting a strained 4-membered ring into a linear,


-functionalized ethyl ketone. This transformation is driven by the relief of ring strain (~26.4 kcal/mol) and offers a unique entry into remote C(sp³)–H functionalization that is otherwise difficult to achieve.

This guide details the mechanistic underpinnings and provides two validated protocols for executing this reaction: Method A (Photoredox Catalysis) for versatile trapping (alkenylation/allylation), and Method B (Silver Catalysis) for heteroarylation and fluorination.

Mechanistic Foundations

The reaction hinges on the generation of an oxygen-centered radical (alkoxyl radical) at the C1 position. Unlike traditional ionic rearrangements (e.g., semi-pinacol), the radical pathway allows for operation under neutral, mild conditions, tolerating sensitive functional groups.

The Pathway
  • O-Radical Generation: The alcohol O–H bond is homolytically cleaved via Single Electron Transfer (SET) oxidation or Proton-Coupled Electron Transfer (PCET).

  • 
    -Scission:  The resulting alkoxyl radical undergoes rapid unimolecular fragmentation. For 1-ethylcyclobutanol, cleavage of the C1–C2 bond is energetically favored over C1–Ethyl cleavage.
    
  • Distal Radical Translocation: The ring opening generates a carbon-centered radical at the

    
    -position (relative to the newly formed ketone).
    
  • Radical Trapping: This distal radical is intercepted by a somophile (e.g., electrophilic alkene, heteroarene, or fluorine source).

Mechanistic Diagram

Mechanism Substrate 1-Ethylcyclobutanol ORadical Alkoxyl Radical (O•) Substrate->ORadical Oxidant/PCET Transition β-Scission (Strain Release) ORadical->Transition k > 10^7 s^-1 CRadical γ-Carbon Radical (Distal) Transition->CRadical Ring Opening Product γ-Functionalized Ethyl Ketone CRadical->Product Somophile Trap

Figure 1: Mechanistic flow from alkoxyl radical generation to distal functionalization.

Synthetic Utility & Applications

The 1-ethylcyclobutanol scaffold acts as a "masked" 1,4-bifunctional synthon. Upon opening, it yields a 3-hexanone derivative functionalized at the terminal carbon.

Application AreaReaction PartnerProduct Class
Medicinal Chemistry N-Heteroarenes (Minisci)

-Heteroaryl Ketones
Late-Stage Fluorination Selectfluor

-Fluoro Ketones
Fragment Coupling Allyl Sulfones / Styrenes1,7-Unsaturated Ketones
Skeletal Editing Vinyl Sulfones

-Alkylated Chains

Detailed Experimental Protocols

Protocol A: Photoredox-Catalyzed Ring-Opening Alkenylation

Best for: Installing vinyl/allyl groups or coupling with electron-deficient alkenes.

Reagents:

  • Substrate: 1-Ethylcyclobutanol (1.0 equiv)

  • Catalyst: [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆ (1 mol%)

  • Oxidant/HAT Agent: N-Ethoxyphthalimide or PhI(OAc)₂ (Hypervalent Iodine source)

  • Trapping Agent: 1,1-Diphenylethylene or Allyl Sulfone (2.0 equiv)

  • Base: K₂HPO₄ (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [0.1 M]

Step-by-Step Workflow:

  • Setup: In an oven-dried 8 mL vial equipped with a magnetic stir bar, add the Ir-catalyst (1 mol%) and the trapping agent (2.0 equiv).

  • Substrate Addition: Add 1-ethylcyclobutanol (0.5 mmol, 1.0 equiv) and PhI(OAc)₂ (1.5 equiv).

  • Degassing: Seal the vial with a septum cap. Sparge with Argon for 10 minutes to remove dissolved oxygen (critical for radical lifetime).

  • Irradiation: Place the vial 2–3 cm away from a Blue LED (450 nm, ~10-15 W). Stir vigorously at room temperature (25 °C) for 12–16 hours.

    • Note: Use a fan to maintain ambient temperature; excessive heat can degrade the hypervalent iodine species.

  • Quench: Dilute the mixture with Et₂O (10 mL) and wash with saturated NaHCO₃ (2 x 5 mL) to remove acetic acid/iodobenzene byproducts.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Monitoring (TLC/NMR):

  • Disappearance: Cyclobutane ring protons (multiplets at

    
     1.5–2.2 ppm).
    
  • Appearance: Ethyl ketone triplet (

    
     ~1.05 ppm) and quartet (
    
    
    
    ~2.45 ppm), plus signals from the trapped alkene.
Protocol B: Silver-Catalyzed Ring-Opening Fluorination

Best for: Rapid synthesis of


-fluorinated ketones without light sources.

Reagents:

  • Substrate: 1-Ethylcyclobutanol (1.0 equiv)

  • Catalyst: AgNO₃ (10-20 mol%)

  • Fluorine Source: Selectfluor (2.0 equiv)

  • Solvent: Acetone/Water (1:1 v/v) or DCM/Water biphasic system.

Step-by-Step Workflow:

  • Preparation: To a round-bottom flask, add 1-ethylcyclobutanol (0.5 mmol) and Selectfluor (1.0 mmol).

  • Solvent: Add Acetone (2.5 mL) and Water (2.5 mL). The mixture may be heterogeneous initially.

  • Initiation: Add AgNO₃ (0.05 mmol) in one portion.

  • Reaction: Stir at room temperature (or mild heat, 40 °C) for 4–8 hours under an inert atmosphere (N₂).

    • Observation: The reaction often turns cloudy or precipitates AgCl/AgF species.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine.

  • Purification: Silica gel chromatography.

    • Caution:

      
      -fluoro ketones can be volatile; avoid prolonged high-vacuum drying.
      
Experimental Workflow Diagram

Protocol Setup Reaction Setup (Substrate + Cat + Trap) Degas Degassing (Ar Sparge, 10 min) Setup->Degas Activation Activation (Blue LED or AgNO3) Degas->Activation Monitor Monitoring (TLC/NMR for Ring Opening) Activation->Monitor Workup Workup & Purification (Extraction -> Column) Monitor->Workup

Figure 2: Standardized workflow for radical ring-opening experiments.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxygen quenchingIncrease sparging time; ensure reaction vessel is sealed tight.
Protodealkylation H-atom abstraction (HAT)The distal radical abstracted H from solvent instead of trapping. Switch to a solvent with stronger bond dissociation energies (e.g., from THF to MeCN or Benzene). Increase concentration of trapping agent.
Side Products

-scission of Ethyl group
Rare, but possible. Lower the temperature (0 °C) to favor the kinetic ring-opening of the cyclobutane over the ethyl cleavage.
Catalyst Degradation PhotobleachingEnsure LED intensity is consistent; add catalyst in two portions (t=0 and t=4h).

References

  • Zhao, H., Fan, X., Yu, J., & Zhu, C. (2015).

    
    - and 
    
    
    
    -Fluorinated Ketones. Journal of the American Chemical Society, 137(10), 3490–3493. [Link]
  • Photoredox Alkoxyl Radical Generation: Zhang, J., Li, Y., Zhang, F., Hu, C., & Chen, Y. (2016). Generation of Alkoxyl Radicals by Photoredox Catalysis Enables Selective C(sp3)–H Functionalization under Mild Reaction Conditions.[1][2] Angewandte Chemie International Edition, 55(5), 1872–1875.[1] [Link]

  • Silver-Catalyzed Minisci-Type Reactions: Ishida, N., Okumura, S., Nakanishi, Y., & Murakami, M. (2015). Ring-opening Fluorination of Cyclobutanols and Cyclopropanols Catalyzed by Silver.[3][4][5] Chemistry Letters, 44(8), 1138–1140. [Link]

  • Review on Alkoxyl Radicals: Chen, J. & Lu, L. Q. (2021). Recent Advances in the Generation and Application of Alkoxyl Radicals. Accounts of Chemical Research. [Link]

Sources

Application Note: Advanced Functionalization Strategies for 1-Ethylcyclobutanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Logic

1-Ethylcyclobutanol represents a privileged structural motif in modern drug discovery. As a conformationally restricted bioisostere of tertiary alcohols and gem-dimethyl groups, the cyclobutane ring offers unique vectors for metabolic stability and lipophilicity modulation (


). However, the functionalization of this scaffold presents a "Fork in the Road" dilemma for synthetic chemists:
  • Ring Preservation: Activating the inert C(sp³)-H bonds of the cyclobutane ring while maintaining the high ring strain (~26 kcal/mol).

  • Ring Modification: Exploiting the inherent strain energy to drive ring-expansion (to cyclopentanones) or ring-opening (to linear ketones) functionalizations.

This guide provides three distinct, field-proven protocols to address these challenges, moving beyond standard reactivity to advanced catalytic manifolds.

Strategic Decision Matrix

The following decision tree outlines the synthetic pathways available based on the desired structural outcome.

G Start Substrate: 1-Ethylcyclobutanol Decision Target Architecture? Start->Decision Path1 Preserve 4-Membered Ring (Bioisostere Synthesis) Decision->Path1 High Strain Path2 Expand to 5-Membered Ring (Ring Enlargement) Decision->Path2 Complexity Path3 Linearize Scaffold (Ring Scission) Decision->Path3 Linear Chain Method1 Protocol A: Pd(II)-Catalyzed Gamma-C(sp3)-H Arylation Path1->Method1 Method2 Protocol B: Oxidative Semipinacol Rearrangement Path2->Method2 Method3 Protocol C: Radical-Mediated Beta-Scission Path3->Method3

Figure 1: Strategic workflow for 1-ethylcyclobutanol functionalization. Select Protocol A for ring retention, B for expansion, or C for linearization.

Protocol A: Directed -C(sp³)-H Arylation (Ring Preservation)

Objective: Install an aryl group directly onto the cyclobutane ring (C3 position) or the ethyl side-chain, preserving the tertiary alcohol and the four-membered ring.

Scientific Rationale: Direct functionalization of tertiary cyclobutanols is electronically and sterically demanding. The hydroxyl group is a poor directing group (DG) for Palladium due to weak coordination.[1] To overcome this, we utilize a Transient Directing Group strategy or a Bidentate Auxiliary (e.g., oxazoline or picolinamide) attached to the oxygen. Recent advances by the Yu group utilize N-acetyl amino acid ligands to enable enantioselective C-H activation.

Note on Regioselectivity: The Pd catalyst will discriminate between the


-C-H bonds of the ethyl group (primary) and the ring (secondary). Sterics generally favor the ethyl group; however, ring rigidity can enhance activation at C3 under specific ligand control.
Materials
  • Substrate: 1-Ethylcyclobutanol (1.0 equiv)

  • Reagent: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: N-Acetyl-L-leucine (or substituted pyridone ligands for site selectivity) (20 mol%)

  • Base: Ag₂CO₃ (2.0 equiv) – Critical for halide scavenging and re-oxidation.

  • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol.

Step-by-Step Methodology
  • Pre-complexation: In a glovebox, weigh Pd(OAc)₂ (0.05 mmol) and the Ligand (0.10 mmol) into a reaction vial. Add 1.0 mL of solvent and stir at 60°C for 15 minutes to generate the active Pd-ligand species.

  • Substrate Addition: Add 1-ethylcyclobutanol (0.5 mmol), Ag₂CO₃ (1.0 mmol), and the Aryl Iodide (0.75 mmol).

  • Reaction: Seal the vial and heat to 100°C for 18–24 hours.

    • Checkpoint: The reaction mixture should turn dark brown/black (Pd black formation indicates catalyst decomposition; if this happens too early, lower temp to 80°C).

  • Work-up: Cool to room temperature (RT). Filter through a Celite pad eluting with EtOAc.[2]

  • Purification: Concentrate and purify via silica gel chromatography.

Key Insight: The use of HFIP as a solvent is crucial. It stabilizes the high-energy Pd(IV) intermediate required for the C-H cleavage step in strained rings [1].

Protocol B: Oxidative Ring Expansion (Semipinacol Rearrangement)

Objective: Convert 1-ethylcyclobutanol into 2-ethylcyclopentanone derivatives.

Scientific Rationale: This protocol leverages the "spring-loaded" nature of the cyclobutane ring. By generating an electrophilic center (radical or cation) adjacent to the tertiary alcohol, the ring undergoes a 1,2-migration (Semipinacol rearrangement) to relieve strain. This is the most robust method for generating structural complexity from this scaffold.

Mechanism Visualization

Mechanism Substrate 1-Ethylcyclobutanol Intermediate Alkoxy Radical / Cationic Species Substrate->Intermediate NBS or Ag(I) Transition 1,2-Migration (Ring Expansion) Intermediate->Transition Strain Relief Product 2-Ethylcyclopentanone Transition->Product

Figure 2: Mechanistic pathway for the semipinacol ring expansion.

Materials
  • Substrate: 1-Ethylcyclobutanol

  • Oxidant/Electrophile: N-Bromosuccinimide (NBS) (1.2 equiv)

  • Catalyst (Optional): AgSbF₆ (5 mol%) for cationic pathway.

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology
  • Preparation: Dissolve 1-ethylcyclobutanol (1.0 mmol) in 1,4-Dioxane:H₂O (5 mL).

  • Initiation: Cool the solution to 0°C. Add NBS (1.2 mmol) portion-wise over 5 minutes.

    • Why: Slow addition prevents over-oxidation or non-selective bromination of the ethyl chain.

  • Rearrangement: Allow the reaction to warm to RT and stir for 2 hours.

    • Observation: The solution may turn slightly yellow.

  • Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine species.

  • Extraction: Extract with Et₂O (3x). Wash organics with brine, dry over MgSO₄.

  • Analysis: Quantitative conversion to 2-bromo-2-ethylcyclopentanone (if NBS is used) or 2-ethylcyclopentanone (if oxidative conditions are used) is typical.

Validation: The appearance of a carbonyl stretch (~1740 cm⁻¹) in IR and the disappearance of the cyclobutane protons in NMR confirm expansion [2].

Protocol C: Radical-Mediated -Scission (Ring Opening)

Objective: Site-selective fluorination or functionalization via ring opening to form linear


-functionalized ketones.

Scientific Rationale: Under radical conditions (Minisci-type or photoredox), the tertiary alcohol forms an alkoxy radical. The


-C-C bond of the cyclobutane ring cleaves preferentially to release strain, generating a distal carbon radical that can be trapped by electrophiles (Selectfluor, NFSI, or Michael acceptors).
Materials
  • Substrate: 1-Ethylcyclobutanol

  • Catalyst: AgNO₃ (10 mol%)

  • Oxidant: Selectfluor (2.0 equiv) (for fluorination) or K₂S₂O₈ (for alkylation).

  • Solvent: DCM/H₂O (biphasic).

Step-by-Step Methodology (Silver-Catalyzed Fluorination)
  • Setup: In a foil-wrapped flask (to protect Ag from light), dissolve 1-ethylcyclobutanol (0.5 mmol) in DCM (2 mL) and Water (2 mL).

  • Reagent Addition: Add Selectfluor (1.0 mmol) and AgNO₃ (0.05 mmol).

  • Reaction: Stir vigorously at RT for 12 hours.

    • Mechanism:[3][4][5][6][7] Ag(I) is oxidized to Ag(II) by Selectfluor. Ag(II) oxidizes the alcohol to an alkoxy radical, triggering

      
      -scission. The resulting alkyl radical abstracts fluorine from Selectfluor [3].
      
  • Work-up: Separate phases. Extract aqueous layer with DCM.

  • Result: The product is a linear ketone: 6-fluorohexan-3-one (or isomer depending on cleavage regioselectivity).

Data Summary & Troubleshooting

Comparative Efficiency Table
StrategyReaction TypePrimary ProductKey Challenge
Protocol A Pd-Catalyzed C-H ActivationArylated CyclobutanolSteric hindrance; Regioselectivity (Ring vs. Ethyl).
Protocol B Semipinacol RearrangementCyclopentanoneControlling migrating group aptitude (Ethyl vs. Ring CH₂).
Protocol C Radical

-Scission
Linear

-Fluoro Ketone
Over-oxidation; Radical dimerization.
Troubleshooting Guide
  • Issue (Protocol A): Low yield of arylated product.

    • Fix: Switch ligand to a more bulky N-acetyl amino acid (e.g., N-Acetyl-Phenylalanine) to enforce closer Pd-C interaction. Ensure anhydrous conditions if using moisture-sensitive directing groups.

  • Issue (Protocol B): Multiple rearrangement products.

    • Fix: Lower temperature to -20°C. The migration of the more substituted carbon (ring carbon) is usually favored electronically, but the ethyl group migration is favored sterically.

  • Issue (Protocol C): Incomplete ring opening.

    • Fix: Increase oxidant (Selectfluor) loading to 3.0 equiv or switch to a photoredox catalyst (e.g., Ir(ppy)₃) to generate the alkoxy radical more efficiently.

References

  • Saint-Denis, T. G., et al. (2018).[8] C(sp3)–H Functionalization with Palladium(II): The Role of Solvent and Ligand. Science. [Link]

  • Song, R. J., et al. (2011). Semipinacol Rearrangement in Natural Product Synthesis. Chemical Reviews.[4][8][9] [Link]

  • Zhu, C., et al. (2018).[8][9] Recent Advances in Ring-Opening Functionalization of Cycloalkanols by C–C σ-Bond Cleavage.[8][9] The Chemical Record.[9] [Link]

  • Strassfeld, D. A., et al. (2023).[1] Alcohol-directed C(sp3)–H activation.[6][10] Nature.[1] [Link]

Sources

Application Note: Precision Synthesis of 1-Ethylcyclobutanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-fidelity, reproducible guide for the synthesis of 1-ethylcyclobutanol and its functionalized derivatives. It prioritizes the Cerium(III) Chloride-Mediated Grignard Addition (Imamoto Method) as the "Gold Standard" protocol due to its ability to suppress enolization in strained ring systems. A secondary, advanced protocol covers the [3+1] Cycloaddition for accessing complex polysubstituted derivatives.

Executive Summary & Strategic Rationale

The cyclobutane ring is a privileged motif in medicinal chemistry, offering a rigid


-rich scaffold that restricts conformational freedom while improving metabolic stability compared to acyclic analogs.[1][2] However, the synthesis of 1-substituted cyclobutanols —specifically 1-ethylcyclobutanol —presents unique challenges.

Standard Grignard additions to cyclobutanone are often plagued by enolization and aldol condensation side reactions due to the ring's inherent strain and the basicity of the organometallic reagent. Furthermore, the "puckered" conformation of the cyclobutane ring can sterically hinder nucleophilic attack.

This guide details two distinct "One-Pot" workflows:

  • The Imamoto Protocol (CeCl

    
    -Mediated):  The most robust method for synthesizing the parent 1-ethylcyclobutanol and simple derivatives with >90% fidelity.
    
  • The [3+1] Cycloaddition Strategy: A modern approach for constructing complex, polysubstituted 1-ethylcyclobutanol derivatives from acyclic precursors.

Core Protocol A: Lanthanide-Enhanced Nucleophilic Addition

Objective: Synthesis of 1-ethylcyclobutanol from cyclobutanone with suppression of enolization. Mechanism: The addition of anhydrous Cerium(III) chloride (CeCl


) generates a less basic, more oxophilic organocerium species (

) in situ. This selectively activates the carbonyl oxygen while reducing the basicity of the ethyl nucleophile, preventing proton abstraction (enolization).
Mechanistic Pathway (Graphviz)

CeCl3_Mechanism cluster_0 One-Pot Activation Phase Ce_Hydrate CeCl3·7H2O (Hydrate) Ce_Anhydrous CeCl3 (Anhydrous) Ce_Hydrate->Ce_Anhydrous 140°C, Vacuum (Critical Step) OrganoCe Et-CeCl2 (Organocerium Species) Ce_Anhydrous->OrganoCe + EtMgBr THF, 0°C EtMgBr EtMgBr (Grignard) EtMgBr->OrganoCe Complex Activated Complex (Ce-O Coordination) OrganoCe->Complex + Cyclobutanone Cyclobutanone Cyclobutanone (Substrate) Cyclobutanone->Complex Product 1-Ethylcyclobutanol Complex->Product 1. Nucleophilic Attack 2. H3O+ Quench

Figure 1: The organocerium activation pathway. The critical step is the in-situ generation of the nucleophilic organocerium species which suppresses basicity.

Experimental Procedure

Reagents:

  • Cerium(III) chloride heptahydrate (CeCl

    
    ·7H
    
    
    
    O)
  • Ethylmagnesium bromide (EtMgBr), 3.0 M in diethyl ether

  • Cyclobutanone (neat)

  • Tetrahydrofuran (THF), anhydrous[3][4]

Step-by-Step Protocol:

  • Preparation of Anhydrous CeCl

    
     (Critical): 
    
    • Place CeCl

      
      ·7H
      
      
      
      O (1.5 equiv relative to ketone) in a round-bottom flask with a large stir bar.
    • Heat to 140–150°C under high vacuum (<0.5 mmHg) for 2–3 hours.

    • Checkpoint: The solid must transform from a chunk to a fine, white, free-flowing powder. If it remains clumpy, water is still present, which will kill the Grignard.

    • Cool to room temperature under Argon atmosphere.

  • Formation of the Organocerium Reagent:

    • Suspend the anhydrous CeCl

      
       powder in dry THF (concentration ~0.3 M).
      
    • Stir vigorously at room temperature for 2 hours (or overnight) to ensure formation of a milky white suspension (the CeCl

      
      ·2THF complex).
      
    • Cool the slurry to -78°C .

    • Add EtMgBr (1.5 equiv) dropwise via syringe.

    • Stir at -78°C for 30 minutes, then warm to 0°C and hold for 30 minutes. The mixture will darken (often gray/brown).

  • One-Pot Addition:

    • Cool the mixture back to -78°C .

    • Add Cyclobutanone (1.0 equiv) neat or as a concentrated solution in THF dropwise.

    • Note: The low temperature is maintained to control the exotherm, although the organocerium reagent is less basic.

    • Allow the reaction to warm slowly to room temperature over 2 hours.

  • Quench and Workup:

    • Quench with 10% aqueous acetic acid or saturated NH

      
      Cl at 0°C.
      
    • Extract with diethyl ether (3x). Wash combined organics with brine.[5]

    • Dry over MgSO

      
       and concentrate.
      
    • Purification: Distillation (bp ~140°C) or flash chromatography (low polarity, Pentane/Ether).

Yield Expectation: 85–95% (compared to ~40–60% with standard Grignard).

Advanced Protocol B: De Novo Synthesis of 3-Substituted Derivatives

Objective: Synthesis of complex, polysubstituted 1-ethylcyclobutanol derivatives that are inaccessible via simple cyclobutanone. Method: [3+1] Cycloaddition using 1,1-diborylalkanes and epoxides.[1] Context: This method allows for the installation of functional groups (like boronates) at the 3-position, enabling further derivatization.[1]

Reaction Workflow (Graphviz)

Cycloaddition_Workflow Precursors 1,1-Diborylalkane + Epibromohydrin Intermediate γ-Halo-alkylboronate Intermediate Precursors->Intermediate One-Pot Addition (-78°C) LiTMP LiTMP (Base) In-situ Lithiation LiTMP->Intermediate Cyclization Intramolecular Nucleophilic Substitution Intermediate->Cyclization Warm to RT Product 3-Boryl-1-substituted-cyclobutanol Cyclization->Product [3+1] Formation Deriv Oxidation/Coupling (Functionalized Derivative) Product->Deriv Optional Downstream

Figure 2: The [3+1] cycloaddition strategy for constructing the cyclobutane core with pre-installed functionality.

Experimental Summary

This protocol utilizes the reaction between a lithiated 1,1-diborylalkane and an epihalohydrin. For "1-ethyl" derivatives, one would employ a specific substitution pattern or derivatize the resulting cyclobutanol.

  • Reagents: 1,1-bis(pinacolborato)methane, LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), Epibromohydrin.

  • Procedure:

    • Generate the

      
      -lithio-1,1-diborylalkane at -78°C using LiTMP in THF.
      
    • Add the epoxide electrophile.

    • The intermediate undergoes intramolecular ring closure upon warming to room temperature.

    • Oxidative Workup: Treat with NaOH/H

      
      O
      
      
      
      to convert the C-B bond to a C-OH bond (if a diol is desired) or keep the boronate for Suzuki couplings.

Quantitative Comparison of Methods

FeatureMethod A: CeCl

Addition
Method B: [3+1] CycloadditionStandard Grignard (No CeCl

)
Target 1-Ethylcyclobutanol (Parent)3-Substituted Derivatives1-Ethylcyclobutanol
Precursors Cyclobutanone + EtMgBrDiborylalkanes + EpoxidesCyclobutanone + EtMgBr
Yield High (85-95%) Good (60-80%)Moderate (40-60%)
Side Reactions MinimalOligomerization possibleEnolization, Ring Opening
Scalability High (kg scale feasible)Moderate (g scale)High
Complexity Low (Reagent Prep is key)High (Requires LiTMP)Low

Troubleshooting & Critical Parameters

  • CeCl

    
     Activation:  The most common failure mode in Method A is incomplete drying of the Cerium salt. If the powder is not "free-flowing" and "milky" in THF, the reaction will fail.
    
  • Temperature Control: In Method A, the addition of EtMgBr to CeCl

    
     is exothermic. Maintain -78°C to prevent decomposition of the organocerium species.
    
  • Stoichiometry: Always use a slight excess of the Organocerium reagent (1.2–1.5 equiv) relative to the ketone to ensure complete conversion, as the reagent is less nucleophilic than the parent Grignard.

References

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 1989. (Foundation of the CeCl3 protocol).[6]

  • Organic Syntheses. "Cerium(III) Chloride Heptahydrate" and general organocerium addition procedures.

  • Fawcett, A., et al. "Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives."[1] Chemical Science, 2021. (Source for the [3+1] cycloaddition methodology).

  • Patent Literature. "Method of producing cyclobutanone." EP1161408B1. (Industrial context for precursor synthesis).

  • GuideChem. "1-Ethylcyclobutanol Chemical Properties and CAS 20434-30-4." (Physical data verification).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Volatile 1-Ethylcyclobutanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of 1-ethylcyclobutanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with purifying this volatile cyclic alcohol. Our focus is on delivering practical, field-tested insights grounded in scientific principles to ensure the successful isolation of high-purity 1-ethylcyclobutanol for your research and development needs.

Introduction to Purification Challenges

1-Ethylcyclobutanol (CAS No. 20434-30-4) is a volatile organic compound whose purification is critical for its use in organic synthesis, particularly as a precursor in pharmaceuticals and other fine chemicals.[1] The primary challenges in its purification stem from its volatility, potential for azeotrope formation with residual solvents, and the presence of impurities with similar physical properties. The inherent ring strain of the cyclobutane moiety also necessitates careful handling to prevent unwanted side reactions during purification.[2][3]

Key Physical Properties of 1-Ethylcyclobutanol:

PropertyValue
Molecular FormulaC₆H₁₂O
Molecular Weight100.16 g/mol [4]
Boiling Point129°C at 760 mmHg[5]
Flash Point43.2°C[5]
Density0.963 g/mL[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 1-ethylcyclobutanol?

A1: Common impurities can include unreacted starting materials from its synthesis (e.g., from the reaction of an ethyl Grignard reagent with cyclobutanone), solvents used in the reaction or workup (e.g., diethyl ether, tetrahydrofuran, water), and byproducts from side reactions. Other potential impurities are isomers or related alcohols with close boiling points, making their separation challenging.

Q2: Does 1-ethylcyclobutanol form an azeotrope with water?

Q3: What are the primary safety concerns when purifying 1-ethylcyclobutanol?

A3: The primary safety concerns are its flammability and the potential for vapor inhalation.[9][10][11] With a flash point of 43.2°C, it is a flammable liquid.[5] All purification procedures should be conducted in a well-ventilated fume hood, away from ignition sources.[9] Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coats, and chemical-resistant gloves, must be worn.[9][10][12]

Troubleshooting Guides

Issue 1: Low Purity After Simple or Fractional Distillation

Symptoms:

  • GC analysis of the distilled product shows multiple peaks.

  • The boiling point during distillation is not sharp and varies.

  • The final product appears cloudy, suggesting the presence of water.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Presence of an Azeotrope If an azeotrope with water or another solvent is suspected, simple or fractional distillation alone will be ineffective for complete separation.[6][13][14] Consider breaking the azeotrope by adding an entrainer like toluene or cyclohexane, which forms a new, lower-boiling ternary azeotrope.[8][13][15] Alternatively, chemical drying followed by distillation is a viable strategy.
Impurities with Close Boiling Points For impurities with boiling points very close to 1-ethylcyclobutanol, fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) is necessary.[6][16] If this fails, preparative gas chromatography (preparative GC) is a powerful alternative for separating compounds with similar volatilities.[17]
Thermal Decomposition Although cyclobutanol derivatives are generally stable at room temperature, the elevated temperatures of distillation could potentially lead to decomposition, especially if acidic or basic impurities are present.[3][18] Consider vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.[19]
Issue 2: Water Contamination in the Final Product

Symptoms:

  • Karl Fischer titration indicates a high water content.

  • ¹H NMR spectrum shows a broad peak for the hydroxyl proton and potentially a peak for water.

  • The product is immiscible with certain nonpolar organic solvents.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Drying Before Distillation Ensure the crude product is thoroughly dried before distillation using an appropriate drying agent. For alcohols, anhydrous magnesium sulfate (MgSO₄) or calcium sulfate (CaSO₄) are effective.[20] Allow sufficient contact time with the drying agent and filter it off completely before proceeding.
Use of an Inappropriate Drying Agent Some drying agents are not suitable for alcohols. For instance, calcium chloride (CaCl₂) can form adducts with alcohols.[20] Molecular sieves (3Å or 4Å) are an excellent choice for removing water from alcohols.[21][22][23]
Hygroscopic Nature of the Product Purified 1-ethylcyclobutanol can absorb atmospheric moisture. Handle and store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating 1-ethylcyclobutanol from impurities with significantly different boiling points.

  • Drying the Crude Product:

    • Transfer the crude 1-ethylcyclobutanol to an Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate, until it no longer clumps together.[20]

    • Swirl the flask and let it stand for at least 30 minutes. For very wet samples, a longer duration or a second portion of drying agent may be necessary.

    • Filter the mixture to remove the drying agent.

  • Distillation Setup:

    • Assemble a fractional distillation apparatus with a Vigreux column, a condenser, and a receiving flask. Ensure all glassware is dry.

    • Add the dried crude product to the distillation flask along with a few boiling chips or a magnetic stir bar.

    • Insulate the distillation column to improve efficiency.

  • Distillation Process:

    • Gently heat the distillation flask.

    • Collect the initial fraction (the "forerun" or "heads"), which will contain lower-boiling impurities.[24][25]

    • Monitor the temperature at the head of the column. When the temperature stabilizes near the boiling point of 1-ethylcyclobutanol (129°C at atmospheric pressure), change the receiving flask to collect the main fraction.[5]

    • Continue distillation until the temperature begins to drop or rise significantly, or until only a small amount of residue remains in the distillation flask.

    • The collected main fraction should be pure 1-ethylcyclobutanol.

Protocol 2: Purification by Preparative Gas Chromatography (Prep GC)

This method is ideal for obtaining high-purity samples, especially when dealing with impurities that have very similar boiling points.[17]

  • Sample Preparation:

    • The crude 1-ethylcyclobutanol should be free of solid particles. If necessary, filter the sample.

    • If the concentration of the target compound is low, a preliminary distillation may be beneficial.

  • Instrument Setup:

    • Select a suitable column for the separation of alcohols. A polar stationary phase is generally effective.

    • Optimize the GC method on an analytical scale first to determine the retention times of 1-ethylcyclobutanol and any impurities.[26][27] Key parameters to optimize include the temperature program, carrier gas flow rate, and injection volume.

  • Preparative Run:

    • Set up the preparative GC with a collection system for the desired fraction.

    • Inject the crude sample. The injection volume will be significantly larger than in analytical GC.

    • Monitor the chromatogram. When the peak corresponding to 1-ethylcyclobutanol begins to elute, direct the flow to the collection trap.

    • Cool the collection trap (e.g., with a dry ice/acetone bath) to efficiently condense the product.

    • Multiple injections may be necessary to obtain the desired amount of pure product.

Visualization of Workflows

Decision-Making Workflow for Purification

Purification_Workflow start Crude 1-Ethylcyclobutanol prelim_analysis Preliminary Analysis (GC, NMR) start->prelim_analysis distillation_choice Choose Distillation Method prelim_analysis->distillation_choice fractional_dist Fractional Distillation distillation_choice->fractional_dist Impurities have different B.P. vacuum_dist Vacuum Distillation distillation_choice->vacuum_dist Thermally sensitive drying_step Drying (e.g., MgSO4, Mol. Sieves) distillation_choice->drying_step Water present post_dist_analysis Analyze Purity fractional_dist->post_dist_analysis vacuum_dist->post_dist_analysis prep_gc Preparative GC post_dist_analysis->prep_gc Impurities remain final_product Pure 1-Ethylcyclobutanol post_dist_analysis->final_product Purity > 99% drying_step->fractional_dist prep_gc->final_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Logic for Impure Distillate

Troubleshooting_Logic start Impure Distillate check_bp Was Boiling Point Constant? start->check_bp check_water Check for Water (Karl Fischer) check_bp->check_water No check_impurities Identify Impurities (GC-MS) check_bp->check_impurities Yes degradation Possible Degradation check_bp->degradation No, and discoloration azeotrope Suspect Azeotrope check_water->azeotrope close_bp Impurities with Close B.P. check_impurities->close_bp solution_azeotrope Action: Chemical Drying or Azeotropic Distillation azeotrope->solution_azeotrope solution_bp Action: High-Efficiency Fractional Distillation or Prep GC close_bp->solution_bp solution_degradation Action: Use Vacuum Distillation degradation->solution_degradation

Caption: Troubleshooting logic for an impure distillate.

References

  • Purdue University Extension. (n.d.). Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. Retrieved from [Link]

  • Wikipedia. (2024). Azeotropic distillation. Retrieved from [Link]

  • National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]

  • BenchChem. (2025).
  • Google Patents. (n.d.). US2591877A - Purification of alcohols by azeotropic distillation.
  • StillCooker. (n.d.). THE DISTILLATION OF ALCOHOL. Retrieved from [Link]

  • Google Patents. (n.d.). US2188274A - Purification of alcohol.
  • BenchChem. (2025).
  • Xylem Robotics. (n.d.). Drying Ethanol for Industrial Purposes. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques. Retrieved from [Link]

  • Difford's Guide. (n.d.). Distillation - The science of distillation. Retrieved from [Link]

  • Nedstar. (2025, November 25). The art of alcohol distillation. Retrieved from [Link]

  • University of Toronto. (n.d.). Drying Agents - Removing water from organic solvents. Retrieved from [Link]

  • ResearchGate. (2014, July 24). What is the most appropriate method to dry ethanol?. Retrieved from [Link]

  • Alaqua Inc. (2023, July 14). Alcohol distillation: basic principles and equipment. Retrieved from [Link]

  • Gexcon. (n.d.). Ethanol: Associated hazards and safety measures. Retrieved from [Link]

  • NurdRage. (2015, November 26). Drying Alcohol Using Magnesium and Molecular Sieves [Video]. YouTube.
  • Lee, P. R., et al. (2017). Ethanol production, purification, and analysis techniques: a review. International Journal of Environmental Science and Technology, 14(1), 201-222.
  • Test Hotheads. (n.d.).
  • Durig, J. R., et al. (2008). Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment. Journal of Molecular Structure, 892(1-3), 269-281.
  • ChemSino. (2025, July 22). What is the stability of Cyclobutanol under different conditions?.
  • Wang, Y., et al. (2021). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • Janssen, M. A. C. H., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 27(10), e202301309.
  • Chemeurope.com. (n.d.). Ethanol purification. Retrieved from [Link]

  • Bonvoisin. (2023, December 25). How to Purify Ethanol: A Comprehensive Guide for Industrial Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethylcyclobutan-1-ol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025, August 6).
  • ResearchGate. (2025, August 8).
  • Research Portal. (n.d.). Isopropyl alcohol content in prep pads by GC-FID and gravimetric analysis.
  • University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.).
  • Organic Syntheses. (n.d.). 19 - Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclobutanone. Retrieved from [Link]

  • Truman State University. (2011, March 30). Gas Chromatography: Principles and Determination of Percent Alcohol. Retrieved from [Link]

  • Phenova. (n.d.). GC Troubleshooting Guide.
  • Peak Scientific. (2018, March 26). GC Used in Alcohol Profiling to Keep Consumers Safe. Retrieved from [Link]

  • Dutscher. (n.d.).

Sources

Technical Support Center: Stability & Isolation of 1-Ethylcyclobutanol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Dehydration & Rearrangement of 1-Ethylcyclobutanol (CAS: 20434-30-4) during Workup and Purification. Ticket ID: CHEM-SUP-8821 Urgency: High (Irreversible Product Loss Risk) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Strain-Release" Trap

You are likely experiencing low yields or olefinic impurities (detectable by NMR signals at


 5.2–5.6 ppm) not because your reaction failed, but because your workup is actively destroying the product.

1-Ethylcyclobutanol is a tertiary alcohol on a strained ring. It sits at a thermodynamic tipping point. The cyclobutane ring possesses


26.3 kcal/mol of ring strain. Protonation of the hydroxyl group creates a tertiary oxonium species that is only one low-energy barrier away from relieving that strain via dehydration or ring expansion.

The Core Rule: This molecule cannot tolerate any acidic environment—including the "mild" acidity of standard silica gel (


) or unbuffered ammonium chloride.

The Mechanism of Failure (Why You Are Losing Product)

To solve the problem, you must understand the enemy. The dehydration is not just a loss of water; it is often a structural rearrangement driven by the relief of ring strain.

Pathway Analysis[1]
  • Trigger: Contact with

    
     (Acidic quench, 
    
    
    
    , or Silica silanols).
  • Intermediate: Formation of the tertiary carbocation.

  • Collapse:

    • Path A (Elimination): Loss of a proton to form 1-ethylcyclobutene (endo-cyclic) or ethylidenecyclobutane (exo-cyclic).

    • Path B (Rearrangement): Wagner-Meerwein shift (ring expansion) to form 1-methylcyclopentene .

DehydrationMechanism Substrate 1-Ethylcyclobutanol (Strained Tertiary Alcohol) Cation Tertiary Carbocation (Highly Reactive) Substrate->Cation Protonation & -H2O Acid + H+ Acid->Substrate ProductA 1-Ethylcyclobutene (Dehydration) Cation->ProductA -H+ (E1 Elimination) ProductB Methylcyclopentene (Ring Expansion) Cation->ProductB 1,2-Alkyl Shift (Strain Relief)

Figure 1: The divergence of decomposition pathways. Note that ring expansion (Path B) is thermodynamically driven by the relief of cyclobutane ring strain.

Troubleshooting & FAQ

Q1: I used saturated to quench my Grignard reaction, but the product still decomposed. Why?

A: Saturated Ammonium Chloride is weakly acidic (


). For robust substrates, this is fine. For a strained tertiary alcohol, this is sufficient to catalyze E1 elimination, especially if the quench is exothermic and generates local heat.
  • Solution: Use a Buffered Quench . Add 10%

    
     to your saturated 
    
    
    
    solution until the pH is basic (
    
    
    ), or use Rochelle’s Salt (Potassium Sodium Tartrate).
Q2: My crude NMR looks clean, but after flash chromatography, I see olefins.

A: You are seeing "On-Column Dehydration." Standard flash silica gel is acidic (


) due to surface silanol groups (

). As your compound travels down the column, it is effectively being heated in an acid bath.
  • Solution: You must neutralize the silica.[1] Pre-wash the column with 1-3% Triethylamine (

    
    ) in your eluent, or switch to Neutral Alumina  (Brockmann Grade III).
    
Q3: Can I use to dry the organic layer?

A: It is risky.[2] Magnesium Sulfate is slightly Lewis acidic. If left too long or if the product is hypersensitive, it can induce decomposition.

  • Solution: Use Sodium Sulfate (

    
    )  (neutral) or Potassium Carbonate (
    
    
    
    )
    (basic).
    
    
    acts as a scavenger for any stray acid.

Validated Protocol: The "Buffered Isolation" Method

This protocol is designed to maintain a pH > 7 throughout the entire workflow, ensuring the survival of the tertiary alcohol.

Phase 1: The Reaction & Quench

Assumes synthesis via EtMgBr addition to Cyclobutanone.

  • Cool Down: Cool the reaction mixture to -10°C or 0°C . Do not quench at room temperature.

  • The Quench (Choose One):

    • Option A (Recommended):Rochelle's Salt. Add saturated aqueous Potassium Sodium Tartrate.[2][3] Stir vigorously for 30 minutes. This breaks the Magnesium emulsion without acid.

    • Option B (Alternative):Buffered Ammonium. Prepare sat.

      
       and add 
      
      
      
      until pH paper indicates basic (blue/green). Add this dropwise.
  • Phase Separation: Dilute with Diethyl Ether (

    
    ). Avoid Dichloromethane (DCM) if possible, as traces of HCl in DCM can be problematic, and ether is easier to remove without heating.
    
Phase 2: Drying & Concentration
  • Wash: Wash the organic layer once with Brine (saturated NaCl).

  • Dry: Dry over anhydrous

    
      (Potassium Carbonate) or 
    
    
    
    . Do not use
    
    
    .
  • Concentrate: Rotary evaporate at a bath temperature < 30°C . Do not heat to dryness; strained alcohols are often volatile and heat-sensitive.

Phase 3: Purification (The Critical Step)

Do not run a standard silica column.

Method: Basified Silica Gel Chromatography

  • Slurry Preparation: Prepare your silica slurry using your eluent (e.g., Hexane/EtOAc).

  • Deactivation: Add 2% Triethylamine (

    
    )  to the slurry. Stir for 5 minutes.
    
  • Packing: Pour the column. Flush with 2 column volumes of eluent containing 1%

    
    .
    
  • Elution: Run the column using eluent containing 0.5% - 1%

    
     .
    
  • Workup of Fractions: Combine pure fractions and evaporate. The

    
     is volatile and will be removed during concentration (or azeotrope with ethanol if necessary).
    

Data Summary: Quenching Agent Comparison

Quenching AgentpH ProfileRisk LevelMechanism of Action
1M HCl /

< 1.0 (Strong Acid)Critical Immediate E1 Elimination & Rearrangement.
Sat.

~4.5 - 5.0 (Weak Acid)High Promotes dehydration in strained/tertiary systems.
Water (

)
~7.0 (Neutral)Medium Causes Mg(OH)2 gels/emulsions; traps product.
Rochelle's Salt ~7.5 - 8.5 (Neutral/Basic)Safe Chelates Mg/Al salts; breaks emulsions; no protonation.
Buffered

~8.5 - 9.0 (Basic)Safe Buffers excess acidity; prevents oxonium formation.

Workflow Visualization

WorkupWorkflow Reaction Crude Reaction Mixture (Mg Alkoxides) QuenchChoice Select Quench Method Reaction->QuenchChoice AcidQuench Acidic Quench (HCl or unbuffered NH4Cl) QuenchChoice->AcidQuench Avoid SafeQuench Safe Quench (Rochelle's Salt or Basic NH4Cl) QuenchChoice->SafeQuench Recommended Decomp PRODUCT LOSS (Olefins formed) AcidQuench->Decomp Extraction Extraction (Et2O / Brine) SafeQuench->Extraction Drying Drying Agent (K2CO3 or Na2SO4) Extraction->Drying ColumnChoice Column Prep Drying->ColumnChoice StdSilica Standard Silica ColumnChoice->StdSilica Risk of Acidolysis BasifiedSilica Et3N-Washed Silica (Buffered) ColumnChoice->BasifiedSilica Safe Path StdSilica->Decomp FinalProduct Pure 1-Ethylcyclobutanol (>98% Yield) BasifiedSilica->FinalProduct

Figure 2: Decision tree for the isolation of acid-sensitive tertiary cyclobutanols.

References

  • University of Rochester, Department of Chemistry. "Tips for Flash Column Chromatography: Purification of Acid-Sensitive Compounds." Not Voodoo X.Link

  • Wiberg, K. B., & Hao, S. (1991). "Enthalpies of formation of cyclobutene and methylenecyclobutane." The Journal of Organic Chemistry, 56(17), 5108–5110. (Thermodynamic data on cyclobutane ring strain and elimination products). Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York. (Standard reference for Rochelle's salt and basic workup protocols).
  • Organic Chemistry Portal. "Rochelle's Salt Workup." (General protocol for breaking emulsions in acid-sensitive workups). Link

  • ChemSpider. "1-Ethylcyclobutanol (CAS 20434-30-4)." (Physical properties and identifiers). Link

Sources

Technical Support Center: 1-Ethylcyclobutanol Storage & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-ethylcyclobutanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of 1-ethylcyclobutanol by preventing unwanted polymerization and degradation. Here, we provide in-depth technical information, troubleshooting advice, and preventative protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is 1-ethylcyclobutanol and why is its stability important?

1-Ethylcyclobutanol is a tertiary alcohol with the chemical formula C₆H₁₂O. Its unique cyclobutane ring structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The strained four-membered ring is prone to ring-opening reactions, which can be synthetically useful but also poses a stability challenge.[1] Ensuring the chemical integrity of 1-ethylcyclobutanol is paramount for the success and reproducibility of your experiments.

Q2: Can 1-ethylcyclobutanol polymerize during storage?

While 1-ethylcyclobutanol is not as prone to polymerization as highly reactive monomers like styrene or acrylates, it can undergo degradation that may lead to the formation of oligomers and polymers under improper storage conditions. The primary pathways of concern are acid-catalyzed dehydration and, to a lesser extent, free-radical processes.

Q3: What are the primary mechanisms that can lead to the polymerization of 1-ethylcyclobutanol?

There are two main potential pathways for the degradation and subsequent polymerization of 1-ethylcyclobutanol:

  • Acid-Catalyzed Dehydration and Polymerization: This is considered the most likely pathway for the degradation of tertiary alcohols.[2][3][4][5] Trace amounts of acidic impurities in the product or on the surface of the storage container can protonate the hydroxyl group, converting it into a good leaving group (water). The loss of water results in a strained and highly reactive tertiary cyclobutyl carbocation. This carbocation can then undergo rearrangement (ring expansion to a more stable cyclopentyl cation) or react with another molecule of 1-ethylcyclobutanol, initiating a cationic polymerization cascade.[1]

  • Free-Radical Polymerization: While less common for simple alcohols, the presence of radical initiators (e.g., peroxides formed from exposure to air and light) or high temperatures can potentially lead to the formation of free radicals.[6][7][8][9][10] These radicals can initiate a chain reaction, although this is generally a less significant concern for 1-ethylcyclobutanol compared to acid-catalyzed processes.

Troubleshooting Guide

Q4: I've noticed a change in the viscosity of my 1-ethylcyclobutanol. What could be the cause?

An increase in viscosity is a strong indicator of oligomerization or polymerization. This is likely due to one of the mechanisms described above. You should immediately assess your storage conditions.

  • Possible Cause: Presence of acidic contaminants.

    • Solution: Ensure all storage containers are thoroughly cleaned, dried, and preferably rinsed with a non-polar solvent and dried again before use. Use high-purity 1-ethylcyclobutanol. If you suspect acidic contamination, purification by distillation may be necessary, though care must be taken to avoid thermal decomposition.

  • Possible Cause: Exposure to air and/or light.

    • Solution: Store the compound under an inert atmosphere (nitrogen or argon) and in an amber glass bottle to protect it from light.

Q5: My 1-ethylcyclobutanol has developed a yellow tint. What does this signify?

Discoloration often indicates the formation of degradation products, which can act as precursors to polymerization.

  • Possible Cause: Oxidation or the formation of conjugated systems resulting from dehydration and rearrangement reactions.

    • Solution: Implement the storage recommendations outlined in the table below, particularly storage under an inert atmosphere and protection from light.

Q6: I suspect my 1-ethylcyclobutanol is starting to degrade. How can I test its purity?

You can assess the purity of your material using standard analytical techniques:

  • Gas Chromatography (GC): This will show the presence of any volatile impurities or degradation products. A broadening of the main peak or the appearance of new peaks at higher retention times may indicate oligomerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal changes in the chemical structure of the molecule.

  • Karl Fischer Titration: To determine the water content, as water in the presence of acidic impurities can facilitate degradation.

Preventative Storage and Handling Protocol

To ensure the long-term stability of 1-ethylcyclobutanol, we recommend the following storage conditions and handling procedures.

ParameterRecommendationRationale
Temperature Store at 2-8°C.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).Prevents oxidation and the formation of peroxides which can act as radical initiators.
Container Amber glass bottle with a tightly sealed cap.Protects from light, which can promote free-radical reactions. Glass is generally more inert than plastic.
Inhibitors For long-term storage, consider adding a free-radical inhibitor.Scavenges free radicals that may form, preventing the initiation of polymerization.[][12][13]
Step-by-Step Protocol for Long-Term Storage:
  • Container Preparation: Select a clean, dry amber glass bottle with a PTFE-lined cap.

  • Inhibitor Addition (Optional): For extended storage (beyond 6 months), the addition of a free-radical inhibitor is recommended.

    • Recommended Inhibitors: Butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) are commonly used.[12]

    • Concentration: A typical concentration range for these inhibitors is 10-200 ppm. Start with a lower concentration (e.g., 50 ppm) and monitor the material's stability.

  • Inert Atmosphere: Purge the bottle with a gentle stream of nitrogen or argon for several minutes to displace any air.

  • Transfer: Quickly transfer the 1-ethylcyclobutanol into the prepared bottle.

  • Final Purge and Sealing: Briefly purge the headspace of the bottle with the inert gas before tightly sealing the cap.

  • Labeling and Storage: Clearly label the bottle with the compound name, date, and any added inhibitor and its concentration. Store in a refrigerator at 2-8°C.

Visualizing the Troubleshooting Process

The following diagram illustrates the decision-making process when encountering potential instability issues with 1-ethylcyclobutanol.

Troubleshooting_Flowchart start Observe Instability (e.g., increased viscosity, discoloration) check_storage Review Storage Conditions start->check_storage acid_check Acid Contamination Suspected? check_storage->acid_check air_light_check Air/Light Exposure Suspected? check_storage->air_light_check acid_check->air_light_check No purify Purify by Distillation (with caution) acid_check->purify Yes repackage Repackage under Inert Atmosphere in Amber Bottle air_light_check->repackage Yes purify->repackage add_inhibitor Consider Adding Inhibitor (e.g., BHT, MEHQ) repackage->add_inhibitor monitor Monitor Stability (GC, NMR) add_inhibitor->monitor end Stable Product monitor->end

Caption: Troubleshooting flowchart for 1-ethylcyclobutanol instability.

References

  • Free radical additions of cyclic alcohols to hexafluoropropene. ResearchGate. Available at: [Link]

  • Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal. ACS Macro Letters. Available at: [Link]

  • Polymerisation inhibitor. Wikipedia. Available at: [Link]

  • Different pathways for the self-polymerization of furfuryl alcohol. ResearchGate. Available at: [Link]

  • Question: Identify the major product (A) formed when the given cyclobutanol derivative is treated with acid and heat. Filo. Available at: [Link]

  • Free radical chemistry. Part II. Additions of cyclic and acyclic alcohols and diols to hexafluoropropene. ResearchGate. Available at: [Link]

  • The possible degradation pathways of compound 1 and the proposed mass spectrometric fragmentation of the degradation product 1c. ResearchGate. Available at: [Link]

  • Inhibition of Free Radical Polymerization: A Review. National Institutes of Health. Available at: [Link]

  • Polymerisation inhibitor – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Deciphering the Self-Catalytic Mechanisms of Polymerization and Transesterification in Polybenzoxazine Vitrimers. National Institutes of Health. Available at: [Link]

  • Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal. ACS Publications. Available at: [Link]

  • What is high performance polymerization inhibitor?. FUJIFILM Wako Chemicals Europe GmbH. Available at: [Link]

  • Table 1 Free radical additions of cyclic alcohols to hexafluoropropene... ResearchGate. Available at: [Link]

  • UCF CHM2210 Chapter7.22 - Acid-Catalyzed Dehydration (E1) Mechanism, Rearrangement. YouTube. Available at: [Link]

  • Polymerisation of -OH (alcohols). Reddit. Available at: [Link]

  • Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. National Institutes of Health. Available at: [Link]

  • Acid-Catalyzed Dehydration Via E1 & E2 Of Alcohols & Carbocation Rearrangements. YouTube. Available at: [Link]

  • Rate coefficient and mechanism of the OH-Initiated degradation of cyclobutanol: A combined experimental and theoretical study. ResearchGate. Available at: [Link]

  • Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. PubMed. Available at: [Link]

  • Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Study.com. Available at: [Link]

  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. National Institutes of Health. Available at: [Link]

  • General features of acid catalyzed dehydration. YouTube. Available at: [Link]

  • [Chemistry] Tertiary alcohols with two identical alkyl groups attached to the alcohol carbon can be. YouTube. Available at: [Link]

  • Ag-Catalyzed ring-opening of tertiary cycloalkanols for C-H functionalization of cyclic aldimines. PubMed. Available at: [Link]

  • Extended physicochemical stability of cetuximab in opened vials and infusion bags when stored at 4°C and 25°C. PubMed. Available at: [Link]

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Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 1-Ethylcyclobutanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The analysis of 1-substituted cyclobutanols represents a unique challenge in NMR spectroscopy due to the dynamic "puckering" of the four-membered ring. Unlike rigid cyclohexanes or planar aromatics, cyclobutane derivatives exist in a rapid equilibrium between puckered conformations, creating complex higher-order splitting patterns often misinterpreted as impurities.

This guide provides a technical breakdown of 1-ethylcyclobutanol , comparing its spectral signature against its structural analogs (Cyclobutanol and 1-Methylcyclobutanol). We focus on distinguishing the ethyl group's influence on ring anisotropy and optimizing solvent conditions for resolution.

Why This Molecule Matters

1-Ethylcyclobutanol is a tertiary alcohol often generated via Grignard addition to cyclobutanone. Its NMR validation is critical because:

  • Elimination Risk: Tertiary cyclobutanols are prone to acid-catalyzed dehydration to 1-ethylcyclobutene.

  • Ring Strain: The chemical shifts of the ring protons (

    
     and 
    
    
    
    to the substituent) provide direct insight into the ring's conformational stress.

Synthesis & Sample Origin (The "Source" of Signals)

To interpret the spectrum, one must understand the sample's history. The most common synthesis route introduces specific impurities (Mg salts, unreacted ketone) that must be distinguished from the analyte.

Synthesis Workflow (DOT Visualization)

SynthesisFlow Start Cyclobutanone (Starting Material) Intermediate Alkoxide Intermediate Start->Intermediate Nucleophilic Addition Reagent Ethylmagnesium Bromide (EtMgBr) Reagent->Intermediate Quench NH4Cl (aq) Quench Intermediate->Quench Product 1-Ethylcyclobutanol (Target) Quench->Product Protonation Impurity Impurity Risk: 1-Ethylcyclobutene (Dehydration) Product->Impurity Acidic Workup (Avoid!)

Figure 1: Synthesis pathway highlighting the origin of the tertiary alcohol and the risk of dehydration impurities.

Comparative Spectral Analysis

The following data compares 1-Ethylcyclobutanol with its parent (Cyclobutanol) and its nearest homolog (1-Methylcyclobutanol). This comparison isolates the specific electronic and steric effects of the ethyl group.

Table 1: Comparative Chemical Shift Data ( , ppm in CDCl )
PositionProton TypeCyclobutanol (Parent)1-Methylcyclobutanol 1-Ethylcyclobutanol Diagnostic Note
C1 Methine (-CH-OH)4.38 (quint)Absent Absent Disappearance of H1 confirms tertiary alcohol formation.
C1-R Alkyl GroupN/A1.38 (s, 3H)0.91 (t), 1.62 (q) The ethyl group shows distinct coupling (

Hz).
C2/C4

-Ring CH

2.46 - 1.80 (m)2.10 - 1.95 (m)2.05 - 1.85 (m) Deshielded by OH and alkyl group. Complex multiplet due to roof effect.
C3

-Ring CH

1.80 - 1.11 (m)1.70 - 1.50 (m)1.75 - 1.55 (m) typically shielded relative to C2/C4.
OH Hydroxyl2.0 - 3.5 (br)1.8 - 2.5 (br)1.6 - 2.2 (br) Highly concentration/solvent dependent.

Expert Insight: In 1-ethylcyclobutanol, the C2 and C4 protons are chemically equivalent due to the plane of symmetry bisecting the C1-C3 axis. However, the protons on the same carbon (cis vs. trans to the ethyl group) are diastereotopic. In low-field NMR (300 MHz), these often overlap into a "lump." In high-field (600+ MHz), they resolve into distinct multiplets.

Detailed Assignment Logic

The Ethyl Group (The Anchor)

The ethyl group provides the clearest starting point for assignment.

  • Methyl (CH

    
    ):  Look for a triplet at 
    
    
    
    ppm (
    
    
    Hz). Integration = 3H.
  • Methylene (CH

    
    ):  Look for a quartet at 
    
    
    
    ppm. Integration = 2H.
    • Note: Unlike acyclic alcohols, the rotation of the ethyl group is somewhat restricted by the steric bulk of the cyclobutane ring, which can broaden the quartet slightly at low temperatures.

The Cyclobutane Ring (The Complex Region)

The ring protons (C2, C3, C4) create a higher-order spin system (AA'BB'CC' type).

  • C2/C4 Protons (4H): These are adjacent to the tertiary center. They appear downfield (

    
    ).
    
    • Puckering Effect:[1][2] The ring is not flat; it exists in a "butterfly" conformation. This makes the cis and trans protons relative to the hydroxyl group magnetically distinct.

  • C3 Protons (2H): These are the most distal from the OH group and usually appear upfield (

    
    ), often overlapping with the ethyl CH
    
    
    
    quartet.
Assignment Logic Flow (DOT Visualization)

AssignmentLogic Spectrum Raw 1H Spectrum (CDCl3) Region1 Region 0.8 - 1.0 ppm Triplet? Spectrum->Region1 Region2 Region 1.5 - 1.7 ppm Quartet? Spectrum->Region2 Region3 Region 1.7 - 2.2 ppm Complex Multiplets Spectrum->Region3 Region4 Region 4.0+ ppm Methine Signal? Spectrum->Region4 Decision1 Ethyl CH3 (Confirmed) Region1->Decision1 Yes (3H) Decision2 Ethyl CH2 (Confirmed) Region2->Decision2 Yes (2H) Decision3 Ring Protons (C2/C4 & C3) Region3->Decision3 Integration 6H total Decision4 Impurity Check (Unreacted SM) Region4->Decision4 If Signal Present

Figure 2: Logical decision tree for assigning the 1-ethylcyclobutanol spectrum.

Experimental Protocol: Optimizing Resolution

Standard CDCl


 is often insufficient for resolving the complex coupling of cyclobutane rings. The following protocol utilizes solvent effects to separate overlapping signals.
Protocol A: Solvent Selection
  • Standard Screen (CDCl

    
    ):  Run the initial sample in Chloroform-d.
    
    • Pros: Cheap, good solubility.

    • Cons: OH proton often broad; Ring protons often overlap.

  • Resolution Enhancement (Benzene-d

    
    ):  If C2/C4 and C3 protons overlap, switch to Benzene-d
    
    
    
    .
    • Mechanism:[1][3] Benzene induces an anisotropic shift (ASIS) that affects the ethyl group and the ring protons differently, often "stretching" the spectrum and resolving the multiplets.

  • Hydroxyl Identification (DMSO-d

    
    ):  To confirm the OH group, use DMSO-d
    
    
    
    .
    • Result: The OH signal will sharpen and shift downfield (

      
      ), often showing coupling to the ring if exchange is slow (though less relevant for tertiary alcohols).
      
Protocol B: Sample Preparation
  • Concentration: Prepare a dilute sample (

    
     5-10 mg in 0.6 mL solvent). High concentrations lead to viscosity broadening and hydrogen-bond shifting of the OH peak.
    
  • Filtration: Filter through a glass wool plug to remove suspended magnesium salts from the Grignard reaction, which can cause line broadening due to paramagnetic impurities.

References

  • ChemicalBook. (n.d.). Cyclobutanol 1H NMR Spectrum (2919-23-5). Retrieved from

    • Source of baseline data for the parent cyclobutanol ring shifts.
  • Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. The Journal of Organic Chemistry, 71(5), 1869-1878.[4]

    • Authoritative source on cyclobutane ring puckering and conform
  • Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. Synthesis of Cyclobutanone. Journal of the American Chemical Society.[5]

    • Foundational text on the synthesis of cyclobutanone precursors.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[6] Organic Process Research & Development.

    • Reference for identifying solvent impurities (THF, Diethyl Ether) common in Grignard syntheses.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Ethylcyclobutanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of organic molecules. Its ability to provide detailed information about a compound's molecular weight and fragmentation pathways is invaluable in fields ranging from pharmaceutical development to metabolomics. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 1-ethylcyclobutanol, a substituted cyclic alcohol of interest in synthetic chemistry.

As no public experimental mass spectrum for 1-ethylcyclobutanol is available in common databases at the time of this writing, we will first present a detailed prediction of its fragmentation behavior. This prediction is grounded in the well-established fragmentation mechanisms of cyclobutanol and tertiary alcohols. To provide a robust comparative framework, we will then contrast this predicted fragmentation with the experimentally determined mass spectra of three key alternative compounds: the parent ring structure, cyclobutanol; a larger ring analogue, 1-ethylcyclopentanol; and an acyclic isomer, 2-hexanol. Through this comparative lens, we aim to equip researchers with the expertise to identify and differentiate these and similar structures in their own analytical work.

The Predicted Fragmentation Landscape of 1-Ethylcyclobutanol

1-Ethylcyclobutanol (C₆H₁₂O, molecular weight: 100.16 g/mol ) is a tertiary alcohol. Tertiary alcohols are notoriously prone to fragmentation, often resulting in a weak or absent molecular ion peak in a 70 eV EI mass spectrum.[1] The fragmentation of 1-ethylcyclobutanol is expected to be dominated by pathways that lead to the formation of stable carbocations, primarily driven by the cleavage of bonds adjacent to the hydroxyl-bearing carbon (α-cleavage) and ring-opening reactions.

Key Predicted Fragmentation Pathways:
  • α-Cleavage: The most favorable fragmentation pathway for many alcohols is the cleavage of a C-C bond alpha to the hydroxyl group.[2] For 1-ethylcyclobutanol, there are two primary α-cleavage possibilities:

    • Loss of an ethyl radical (•CH₂CH₃): This is predicted to be a major fragmentation pathway, leading to the formation of a resonance-stabilized oxonium ion at m/z 71. The stability of the expelled ethyl radical contributes to the favorability of this pathway.

    • Loss of a methyl radical (•CH₃): While less likely than the loss of the larger ethyl group, cleavage of the bond to the methyl group of the ethyl substituent could also occur, though this would involve a rearrangement. A more probable route to the loss of a methyl group is from the α-cleaved molecular ion, which has been observed for cyclobutanol.[3]

  • Ring Opening and Cleavage: The strained cyclobutane ring is susceptible to opening upon ionization. This can be initiated by cleavage of the C1-C2 or C1-C4 bond. Following ring opening, a cascade of further fragmentations can occur. A prominent fragmentation pathway in cyclobutanol itself involves the loss of ethene (C₂H₄).[3] For 1-ethylcyclobutanol, a similar loss of ethene from the molecular ion would lead to a fragment at m/z 72.

  • Dehydration (Loss of H₂O): The elimination of a water molecule is a common fragmentation pathway for alcohols, resulting in a peak at [M-18].[4] For 1-ethylcyclobutanol, this would correspond to a peak at m/z 82. This fragment is often of moderate intensity for cyclic alcohols.[4]

  • Formation of a Stable C₄H₇⁺ Ion: Cyclic alcohols are known to produce a characteristic peak at m/z 57 via a complex ring cleavage.[4] This is a highly stable secondary butyl cation or a cyclobutyl cation.

Based on these principles, the predicted major peaks in the mass spectrum of 1-ethylcyclobutanol are m/z 71 (base peak), 57, 82, and 43. The molecular ion at m/z 100 is expected to be of very low abundance or entirely absent.

M 1-Ethylcyclobutanol (M⁺˙) m/z 100 F71 m/z 71 M->F71 - •C₂H₅ (α-cleavage) F82 [M-H₂O]⁺˙ m/z 82 M->F82 - H₂O (Dehydration) F57 C₄H₇⁺ m/z 57 M->F57 Ring Cleavage F43 C₃H₇⁺ m/z 43 F82->F43 - C₃H₃

Caption: Predicted major fragmentation pathways of 1-ethylcyclobutanol.

Comparative Analysis with Alternative Structures

To contextualize the predicted fragmentation of 1-ethylcyclobutanol, we will now examine the experimental mass spectra of three related alcohols.

Cyclobutanol: The Parent Ring

The mass spectrum of cyclobutanol provides a baseline for understanding the fragmentation of the unsubstituted ring system. Its key fragments are:

m/zRelative IntensityProposed Fragment
72LowM⁺˙
57High[M-CH₃]⁺ or C₄H₉⁺
44Base Peak[C₂H₄O]⁺˙
43HighC₃H₇⁺

The base peak at m/z 44 is characteristic of cyclobutanol and arises from the loss of ethene. The prominent peak at m/z 57 is also a key feature.

M Cyclobutanol (M⁺˙) m/z 72 F57 m/z 57 M->F57 - •CH₃ F44 [M-C₂H₄]⁺˙ m/z 44 M->F44 - C₂H₄ F43 C₃H₇⁺ m/z 43 F57->F43 - CH₂

Caption: Major fragmentation pathways of cyclobutanol.

1-Ethylcyclopentanol: The Larger Ring Analogue

1-Ethylcyclopentanol (C₇H₁₄O, MW: 114.19 g/mol ) is also a tertiary alcohol and, as expected, its molecular ion at m/z 114 is very weak. Its fragmentation pattern is dominated by α-cleavage.

m/zRelative IntensityProposed Fragment
114Very LowM⁺˙
99Low[M-CH₃]⁺
85Base Peak[M-C₂H₅]⁺
71High[C₄H₇O]⁺
57ModerateC₄H₉⁺

The base peak at m/z 85 results from the loss of the ethyl group via α-cleavage, which is directly analogous to the predicted base peak of 1-ethylcyclobutanol at m/z 71.

M 1-Ethylcyclopentanol (M⁺˙) m/z 114 F99 [M-CH₃]⁺ m/z 99 M->F99 - •CH₃ (α-cleavage) F85 [M-C₂H₅]⁺ m/z 85 M->F85 - •C₂H₅ (α-cleavage) F71 [C₄H₇O]⁺ m/z 71 M->F71 Ring Cleavage

Caption: Major fragmentation pathways of 1-ethylcyclopentanol.

2-Hexanol: The Acyclic Isomer

2-Hexanol (C₆H₁₄O, MW: 102.18 g/mol ) is a secondary alcohol and presents a different fragmentation pattern. The molecular ion at m/z 102 is weak but may be more prominent than in the tertiary cyclic alcohols.

m/zRelative IntensityProposed Fragment
102LowM⁺˙
87Moderate[M-CH₃]⁺
69Moderate[M-CH₃-H₂O]⁺
45Base Peak[CH(OH)CH₃]⁺

The base peak at m/z 45 is characteristic of secondary alcohols with a methyl group adjacent to the hydroxyl-bearing carbon and is a result of α-cleavage.[2] This provides a clear point of differentiation from the predicted spectrum of 1-ethylcyclobutanol.

M 2-Hexanol (M⁺˙) m/z 102 F87 [M-CH₃]⁺ m/z 87 M->F87 - •CH₃ (α-cleavage) F45 [M-C₄H₉]⁺ m/z 45 M->F45 - •C₄H₉ (α-cleavage) F69 [M-CH₃-H₂O]⁺ m/z 69 F87->F69 - H₂O

Caption: Major fragmentation pathways of 2-hexanol.

Summary of Comparative Fragmentation Data

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
1-Ethylcyclobutanol (Predicted) 100 (very low/absent)7182, 57, 43
Cyclobutanol 72 (low)4457, 43
1-Ethylcyclopentanol 114 (very low)8599, 71, 57
2-Hexanol 102 (low)4587, 69

Experimental Protocol: Acquiring a Mass Spectrum of 1-Ethylcyclobutanol

The following is a standard operating procedure for the analysis of 1-ethylcyclobutanol using gas chromatography-mass spectrometry (GC-MS).

Objective: To obtain a reproducible electron ionization (EI) mass spectrum of 1-ethylcyclobutanol.

Materials:

  • 1-Ethylcyclobutanol (analytical standard)

  • High-purity solvent (e.g., methanol or dichloromethane)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source

  • Appropriate GC column (e.g., a non-polar or mid-polar column like a DB-5ms or HP-5ms)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of 1-ethylcyclobutanol in the chosen solvent (e.g., 100 µg/mL). The concentration should be optimized to avoid column overloading and saturation of the detector.

  • GC-MS Instrument Setup:

    • Injector: Set to a temperature of 250 °C. Use a split injection mode (e.g., 50:1 split ratio) to prevent overloading the column.

    • GC Column: A standard 30 m x 0.25 mm ID x 0.25 µm film thickness column is suitable.

    • Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min.

      • Hold: Maintain 200 °C for 2 minutes.

      • This program should be optimized based on the specific instrument and column to ensure good separation from any impurities.

    • MS Interface Temperature: Set to 280 °C to ensure efficient transfer of the analyte into the mass spectrometer.

    • MS Source Temperature: Set to 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200 to ensure capture of all relevant fragment ions and the molecular ion, if present.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the data over the course of the GC run.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 1-ethylcyclobutanol.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion (if present) and the major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pattern and the spectra of the comparator compounds.

Rationale for Experimental Choices:

  • The choice of a non-polar or mid-polar GC column is based on the relatively low polarity of 1-ethylcyclobutanol.

  • Split injection is crucial to introduce a small, sharp band of the analyte onto the column, leading to better peak shape and preventing detector saturation.

  • The temperature program is designed to ensure that the analyte is eluted in a reasonable time with good peak shape.

  • Standard 70 eV EI is used to generate a reproducible fragmentation pattern that can be compared to library spectra.

Conclusion

References

  • PubChem. 2-Hexanol. National Center for Biotechnology Information. [Link]

  • Whitman College. GCMS Section 6.10. [Link]

  • Chemistry!!! Not Mystery. Fragmentation pattern and mass spectra of Alcohols. [Link]

  • Holmes, J. L., & Rye, R. T. B. (1973). The fragmentation mechanism of cyclobutanol. Canadian Journal of Chemistry, 51(14), 2342–2346. [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

  • NIST. Cyclobutanol. NIST Chemistry WebBook. [Link]

  • NIST. 1-Ethylcyclopentanol. NIST Chemistry WebBook. [Link]

  • NIST. 2-Hexanol. NIST Chemistry WebBook. [Link]

Sources

Comparative Reactivity Profile: 1-Ethylcyclobutanol vs. 1-Vinylcyclobutanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-Ethylcyclobutanol (1-ECB) and 1-Vinylcyclobutanol (1-VCB) . While structurally similar as tertiary cyclobutanols, their reactivity profiles diverge significantly due to the electronic influence of the C1-substituent.

1-VCB acts as a "spring-loaded" electrophile, leveraging allylic resonance to facilitate rapid ring expansions and palladium-catalyzed cross-couplings. In contrast, 1-ECB behaves as a sterically congested tertiary alcohol, relying solely on ring strain (


26 kcal/mol) to drive reactivity, often requiring harsher conditions for rearrangement. This guide details the mechanistic underpinnings, experimental protocols, and selection criteria for utilizing these building blocks in drug discovery.
Mechanistic Divergence: The Electronic Landscape

The core differentiator lies in the stability of the carbocationic intermediates formed upon ionization (e.g., via protonation or leaving group departure).

  • 1-Vinylcyclobutanol (1-VCB): The vinyl group provides

    
    -orbital overlap with the developing cationic center at C1. This creates a pseudo-allylic system, significantly lowering the activation energy (
    
    
    
    ) for ionization and subsequent skeletal rearrangement (Semipinacol).
  • 1-Ethylcyclobutanol (1-ECB): The ethyl group exerts a weak inductive electron-donating effect (+I). The resulting carbocation is a localized tertiary cation. While stable relative to secondary cations, it lacks the resonance stabilization of the vinyl analog, making ring opening/expansion kinetically slower.

Visualization: Cationic Stability & Pathway Comparison

ReactivityComparison VCB 1-Vinylcyclobutanol Cation_V Allylic-Stabilized Cation (Resonance) VCB->Cation_V H+ / -H2O (Fast) Pd_Complex Pd-π-Allyl Complex VCB->Pd_Complex Pd(II) Catalyst ECB 1-Ethylcyclobutanol Cation_E Tertiary Cation (Inductive Only) ECB->Cation_E H+ / -H2O (Slow) Prod_V Cyclopentanone Deriv. (Rapid Expansion) Cation_V->Prod_V 1,2-Shift Prod_E 2-Ethylcyclopentanone (Slow Expansion) Cation_E->Prod_E 1,2-Shift Pd_Complex->Prod_V Ring Expansion

Figure 1: Mechanistic divergence showing the accelerated ionization of 1-VCB via resonance stabilization compared to the inductively driven 1-ECB.

Case Study 1: Acid-Mediated Semipinacol Rearrangement

The "Semipinacol" rearrangement is the standard benchmark for cyclobutanol reactivity. The reaction converts the strained 4-membered ring into a thermodynamic 5-membered ketone.

Comparative Performance
Feature1-Vinylcyclobutanol (1-VCB)1-Ethylcyclobutanol (1-ECB)
Catalyst Mild Lewis Acid (

) or weak Bronsted Acid
Strong Bronsted Acid (

, TfOH)
Temp 0°C to RTReflux or >60°C
Mechanism Vinyl-assisted ionization

Ring Expansion
Strain-driven ionization

Ring Expansion
Major Product 2-Methyl-2-cyclopentenone (after isomerization)2-Ethylcyclopentanone
Side Reactions Polymerization (if too concentrated)Elimination to ethylcyclobutene
Experimental Protocol: Acid-Catalyzed Expansion of 1-VCB

Note: This protocol validates the high reactivity of 1-VCB under mild conditions.

  • Preparation: Dissolve 1-vinylcyclobutanol (1.0 equiv) in anhydrous

    
     (0.1 M) under nitrogen.
    
  • Initiation: Cool the solution to 0°C. Add

    
      (1.1 equiv) dropwise over 5 minutes.
    
    • Observation: A color change (often yellow/orange) indicates cation formation.

  • Reaction: Stir at 0°C for 30 minutes. Monitor via TLC (stain with PMA or Vanillin; 1-VCB stains dark blue/purple).

  • Quench: Pour mixture into saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Result: Quantitative conversion to the cyclopentanone derivative is typically observed.

Case Study 2: Palladium-Catalyzed Ring Opening

This is the definitive "Go/No-Go" test. 1-VCB undergoes Pd-catalyzed ring expansion/opening because the vinyl group can coordinate to Palladium, facilitating oxidative addition or


-carbon elimination. 1-ECB  is inert to these conditions.
The "Vinyl-Specific" Pathway

In the presence of Pd(II), 1-VCB undergoes a ring expansion to form linear enones or functionalized cyclopentanones. 1-ECB lacks the


-system required to pre-coordinate the metal center.
Visualization: Pd-Catalyzed Workflow (1-VCB Only)

PdCatalysis cluster_ECB 1-Ethylcyclobutanol Step1 1-Vinylcyclobutanol + Pd(OAc)2 Step2 Coordination of Pd to Alkene Step1->Step2 Step3 Alkoxypalladation / Ring Strain Release Step2->Step3 Step4 Beta-Hydride Elimination Step3->Step4 Product Linear Enone / Cyclopentanone Step4->Product ECB_Node No Reaction (Lacks Pi-System)

Figure 2: The Palladium-catalyzed pathway exclusive to 1-VCB. 1-ECB remains unreactive under these conditions.

Experimental Protocol: Pd-Catalyzed Rearrangement

Target: Synthesis of 2-methyl-2-cyclopentenone from 1-VCB.

  • System: Charge a flask with

    
     (5 mol%) and 
    
    
    
    (10 mol%) in THF.
  • Substrate: Add 1-vinylcyclobutanol (1.0 equiv).

  • Conditions: Heat to reflux (65°C) for 2–4 hours.

  • Mechanism: The Pd inserts into the C-C bond of the cyclobutane (driven by strain relief and vinyl coordination), followed by hydride elimination.

  • Contrast: If 1-ECB is subjected to these exact conditions, >90% starting material is recovered.

Summary of Physical & Chemical Properties
Property1-Ethylcyclobutanol1-Vinylcyclobutanol
Molecular Weight 100.16 g/mol 98.14 g/mol
C1 Hybridization

(Quaternary)

(Quaternary, allylic)
Stability (Storage) Stable at 4°CProne to acid-catalyzed rearrangement; store with trace base (

)
Primary Utility Inert steric blocker; Bioisostere for gem-dimethylReactive intermediate; Ring expansion precursor
Radical Reactivity H-abstraction (slow)Radical addition to alkene (fast)
References
  • Semipinacol Rearrangement Mechanisms

    • Song, Z. L., Fan, C. A., & Tu, Y. Q. (2011). Semipinacol Rearrangement in Natural Product Synthesis. Chemical Reviews.[1][2][3] Link

    • Comparison of migr
  • Palladium-Catalyzed Ring Expansion

    • Trost, B. M., & Yasukata, T. (2001). A Pd-Catalyzed Ring Expansion of 1-Vinylcyclobutanols.[4][5] Journal of the American Chemical Society. Link

    • Detailed kinetics of vinyl-specific ring opening.
  • Wiberg, K. B. (1986). The Chemistry of Cyclobutanes. Wiley-Interscience.
  • Electrochemical Oxidation (Comparative Data)

    • Murata, Y., et al. (2021). Regioselective Electrochemical Cyclobutanol Ring Expansion. ResearchGate/Gre.ac.uk. Link

    • Demonstrates oxidative ring opening pathways relevant to both substr

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of 1-Ethylcyclobutanol

[1]

Executive Summary

This guide provides a validated workflow for the disposal of 1-Ethylcyclobutanol , a tertiary cyclic alcohol used primarily as a pharmaceutical building block.[1]

Immediate Action Required:

  • Classification: Treat as RCRA D001 (Ignitable Waste) .

  • Primary Hazard: Flammable liquid with potential for high heat release upon combustion due to cyclobutane ring strain (~26.5 kcal/mol).

  • Prohibition: Strictly NO drain disposal. This compound is immiscible with water and poses a vapor explosion hazard in plumbing.

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, one must understand its latent energy and reactivity. 1-Ethylcyclobutanol combines the volatility of low-molecular-weight alcohols with the thermodynamic instability of a strained ring system.[2]

Physicochemical Properties (Disposal Context)
PropertyValue (Approx.)Operational Implication
Physical State Liquid (Colorless)Requires leak-proof secondary containment.[2]
Flash Point ~35–50°C (Est.)[2]High Risk. Vapors can travel to ignition sources.[3][4][5][6]
Water Solubility Low / ImmiscibleWill form a biphasic layer in aqueous waste, complicating treatment.[1]
Ring Strain ~110 kJ/molHigh Calorific Value. Incineration requires controlled feed rates.
Density ~0.91 g/mLFloats on water; fire suppression requires foam, not water jet.[1]
The "Why" Behind the Protocol
  • Ring Strain Causality: The cyclobutane ring possesses significant angle strain (bond angles of ~90° vs. ideal 109.5°). When incinerated, this ring releases energy rapidly.[1] Operational Note: Do not mix this waste with strong oxidizers (e.g., concentrated nitric acid) in the waste stream, as the oxidation of the strained ring can accelerate to thermal runaway.[1]

  • Tertiary Alcohol Stability: Unlike primary alcohols, the tertiary hydroxyl group is resistant to mild oxidation.[1] However, in the presence of strong acids, it readily undergoes dehydration to form 1-ethylcyclobutene , a highly volatile and flammable alkene.[1] Therefore, acid waste streams must be kept separate. [1]

Step-by-Step Disposal Protocol

Phase 1: Segregation (The Critical Step)[1]
  • Stream A (Preferred): Non-Halogenated Organic Solvents.

    • Compatible with: Ethanol, Methanol, Acetone, Ethyl Acetate.[1][7]

    • Container: HDPE or Glass carboy (Amber preferred).

  • Stream B (Prohibited): Do NOT mix with:

    • Oxidizers (Peroxides, Nitrates).[1]

    • Strong Acids (Sulfuric, Hydrochloric) – Risk of alkene generation.[1]

Phase 2: Containerization & Labeling[1][8]
  • Select Container: Use a UN-rated solvent waste container (UN 1A1 steel or 3H1 plastic).

  • Venting: Ensure the cap has a pressure-relief mechanism if there is any chance of slow off-gassing, though pure 1-ethylcyclobutanol is stable.[2]

  • Labeling:

    • Constituents: Write "1-Ethylcyclobutanol" clearly. Do not use abbreviations.

    • Hazard Checkboxes: Mark "Flammable" and "Irritant".

Phase 3: Final Disposal (Professional Service)

The only compliant disposal method for this compound is High-Temperature Incineration with energy recovery.[2]

  • RCRA Code: D001 (Ignitable).

  • Manifesting: Ensure your waste hauler lists this under the proper DOT shipping name, typically:

    • UN1987, Alcohols, n.o.s. (1-Ethylcyclobutanol), 3, PG III.[1]

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for handling 1-Ethylcyclobutanol waste. This workflow prevents common errors such as acid-catalyzed dehydration or improper aqueous disposal.[2]

DisposalWorkflowStartWaste Generation:1-EthylcyclobutanolCheckPurityIs the waste pureor a mixture?Start->CheckPurityIsMixtureMixture AnalysisCheckPurity->IsMixtureMixtureStandardSolventCombine with Non-HalogenatedOrganic SolventsCheckPurity->StandardSolventPureHasOxidizersContains Oxidizersor Strong Acids?IsMixture->HasOxidizersSegregateAcidCRITICAL ACTION:Segregate into separateHigh-Hazard StreamHasOxidizers->SegregateAcidYes (Risk of Reaction)HasOxidizers->StandardSolventNoContainerContainerization:HDPE/Steel Drum(UN Rated)SegregateAcid->ContainerStandardSolvent->ContainerLabelingLabeling:RCRA D001'Flammable'Container->LabelingIncinerationFinal Disposal:Fuel Blending / IncinerationLabeling->Incineration

Figure 1: Logic flow for the segregation and disposal of 1-ethylcyclobutanol, emphasizing the prevention of acid-catalyzed dehydration.

Emergency Procedures (Spill Response)

In the event of a spill in the laboratory, autonomy is secondary to safety.[1] Follow this self-validating response loop:

  • Isolate: Immediately shut off all ignition sources (hot plates, stirrers). The flash point is low enough that ambient equipment can trigger ignition.

  • Contain: Use non-combustible absorbents (Vermiculite or Clay). Do not use paper towels , as they increase the surface area for evaporation and flammability.[1]

  • Validate: Check the area with a PID (Photoionization Detector) if available to ensure VOC levels have returned to background before resuming work.

Regulatory Compliance & References

Compliance is not just paperwork; it is the evidence of a controlled scientific process.

  • EPA (40 CFR 261.21): Defines the characteristic of Ignitability (D001).

  • DOT (49 CFR 172.101): Regulates the transport of hazardous materials (Alcohols, n.o.s.).[1]

References
  • PubChem. (n.d.). 1-Ethylcyclobutan-1-ol (Compound).[2][8] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration. (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Retrieved October 26, 2023, from [Link][1]

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